Product packaging for 3,5-Dibromo-2-hydroxypyrazine(Cat. No.:CAS No. 21943-15-7)

3,5-Dibromo-2-hydroxypyrazine

Cat. No.: B041542
CAS No.: 21943-15-7
M. Wt: 253.88 g/mol
InChI Key: NHVGHXUOFWEOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dibromo-2-hydroxypyrazine is a high-value, multifunctional heteroaromatic scaffold of significant interest in advanced chemical research and development. Its primary utility lies in its role as a versatile synthetic intermediate, where the bromine atoms serve as excellent leaving groups for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the precise and modular construction of complex, disubstituted pyrazine derivatives. The 2-hydroxy (oxo) group provides an additional site for hydrogen bonding and metal coordination, influencing the compound's electronic properties and solubility, and enabling further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Br2N2O B041542 3,5-Dibromo-2-hydroxypyrazine CAS No. 21943-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVGHXUOFWEOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587728
Record name 3,5-Dibromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-15-7
Record name 3,5-Dibromo-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21943-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-1,2-dihydropyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dibromo-2-hydroxypyrazine (CAS: 21943-15-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Dibromo-2-hydroxypyrazine, a key heterocyclic building block in synthetic and medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols, spectroscopic information, and known applications to support its use in research and development.

Physicochemical Properties

This compound, also known as 3,5-Dibromo-2(1H)-pyrazinone, is a halogenated heterocyclic organic compound.[1][2] It typically appears as a white to light yellow solid at room temperature.[1][2][3][4] The quantitative physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 21943-15-7[4][5][6][7]
Molecular Formula C₄H₂Br₂N₂O[4][5][7]
Molecular Weight 253.88 g/mol [4][5]
Appearance White to Light Yellow Solid[3][4]
Melting Point 174-178 °C[4]
Boiling Point 430.5 °C at 760 mmHg (Predicted)[3]
Density 2.53 ± 0.1 g/cm³ (Predicted)[4]
pKa 8.35 ± 0.60 (Predicted)[8]
Storage Room Temperature, Sealed in Dry, Keep in Dark Place[4][8]

Synthesis and Purification

The primary synthetic route to this compound involves the diazotization of 2-Amino-3,5-dibromopyrazine followed by hydrolysis.

Experimental Protocol: Synthesis

This protocol is based on a well-established procedure for the preparation of 3,5-dibromopyrazin-2-ol.[4][8]

Materials:

  • 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol)

  • Acetic acid (300 mL)

  • Sulfuric acid (50 mL)

  • Sodium nitrite (16.6 g, 0.24 mol)

  • Water (100 mL for NaNO₂, 3L for workup)

  • Ethyl acetate (3L)

  • Saturated sodium bicarbonate solution (3L)

  • Brine (1L)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol) in acetic acid (300 mL), add sulfuric acid (50 mL) dropwise at a temperature of 15-25 °C.[4][8]

  • Cool the resulting solution to 10-15 °C.[4][8]

  • Separately, prepare a solution of sodium nitrite (16.6 g, 0.24 mol) in water (100 mL).[4][8]

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 10-15 °C.[4][8]

  • After the addition is complete, continue to stir the reaction mixture at 10-15 °C for an additional hour.[4][8]

Experimental Protocol: Purification (Workup)
  • Pour the reaction mixture into water (3L).[4][8]

  • Extract the aqueous mixture with ethyl acetate (3 x 1L).[4][8]

  • Combine the organic layers.[4][8]

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (3 x 1L) and then with brine (1L).[4][8]

  • Dry the organic layer with anhydrous sodium sulfate.[4][8]

  • Concentrate the solution under reduced pressure to afford this compound as a yellow solid (yield: 24 g, 79.4%).[4]

G reagent reagent process process product product A 3,5-dibromopyrazin-2-amine in Acetic Acid B Add H₂SO₄ (15-25 °C) A->B C Cool to 10-15 °C B->C D Add NaNO₂ solution dropwise (1.5h) (10-15 °C) C->D E Stir for 1 hour (10-15 °C) D->E F Workup: Aqueous Quench, EtOAc Extraction, Washes, Drying, Concentration E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound. The available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are presented below.

Spectroscopic Data DetailsSource(s)
¹H NMR (400 MHz, CDCl₃): δ 7.44 (s, 1H)[4]
(400 MHz, DMSO-d₆): δ 13.16 (s, 1H), 7.94 (s, 1H)[3]
¹³C NMR (125 MHz, CD₃OD): δ 154.19, 136.73, 131.57, 114.62[3]
Mass Spectrometry ESI-MS m/z: 250.9 [M - H]⁻[3]

Reactivity and Applications

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2][4]

Key Applications:

  • Building Block in Chemical Synthesis: It is a key precursor for introducing the pyrazine scaffold into larger molecules.[4][8] Its bromine atoms are suitable for various cross-coupling reactions, allowing for the construction of diverse molecular architectures.

  • Synthesis of Bioactive Molecules: The compound is utilized in the development of potential drug candidates.[2] The pyrazine ring is a common feature in many biologically active compounds.

  • Heteroaromatic Nucleophilic Substitution: It can participate in SₙAr (Nucleophilic Aromatic Substitution) reactions, including those following an Sʀɴ1 (radical-nucleophilic substitution) mechanism.[4][8]

  • Derivatization: The hydroxyl group can be alkylated. For instance, reaction with diazomethane (CH₂N₂) in THF/Et₂O yields 3,5-dibromo-2-methoxypyrazine, another useful synthetic intermediate.[3]

G start_material start_material intermediate intermediate reaction_class reaction_class end_product end_product A This compound B Alkylation (e.g., CH₂N₂) A->B C Cross-Coupling (e.g., Suzuki, Buchwald) A->C D Nucleophilic Substitution A->D E 3,5-Dibromo-2-methoxypyrazine B->E F Substituted Pyrazines C->F D->F G Bioactive Molecules & Pharmaceuticals E->G F->G H Functional Materials F->H

Caption: Role as a versatile building block in chemical synthesis.

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is intended for professional research and industrial use only.[5]

  • Hazard Codes: Xn (Harmful)[8]

  • Risk Statements:

    • R22: Harmful if swallowed.[8]

    • R41: Risk of serious damage to eyes.[8]

  • Safety Statements:

    • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]

    • S39: Wear eye/face protection.[8]

Users should consult the full Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information.

References

physical and chemical properties of 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dibromo-2-hydroxypyrazine (CAS No: 21943-15-7). It is a halogenated heterocyclic organic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its potential applications in chemical research.

Physical and Chemical Properties

This compound, also known as 3,5-dibromo-2(1H)-pyrazinone, is an off-white to light yellow crystalline solid at room temperature.[1] It is sparingly soluble in water and possesses moderate thermal stability and low volatility, which makes it suitable for a variety of synthetic chemical transformations.[1]

The key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₂Br₂N₂O[2]
Molecular Weight 253.88 g/mol [2]
Appearance Light yellow to yellow solid[2]
Melting Point 174-178°C[2]
Density (Predicted) 2.53 ± 0.1 g/cm³[2]
pKa (Predicted) 8.35 ± 0.60[2]
CAS Number 21943-15-7[2][3]
InChI InChI=1S/C4H2Br2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)[4]
SMILES C1(=O)NC=C(Br)N=C1Br[2]
Storage Keep in a dark place, sealed in dry, at room temperature.[2]

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.44 (s, 1H).[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 3,5-dibromopyrazin-2-amine followed by hydrolysis.

Materials:

  • 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol)

  • Acetic acid (300 mL)

  • Sulfuric acid (50 mL)

  • Sodium nitrite (16.6 g, 0.24 mol)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol) in acetic acid (300 mL), add sulfuric acid (50 mL) dropwise at a temperature of 15-25 °C.[2]

  • Cool the resulting solution to 10-15°C.[2]

  • Prepare a solution of sodium nitrite (16.6 g, 0.24 mol) in water (100 mL).[2]

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature between 10-15°C.[2]

  • After the addition is complete, continue to stir the reaction mixture at 10-15 °C for 1 hour.[2]

  • Pour the reaction mixture into water (3 L) and extract with ethyl acetate (3 x 1 L).[2]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 1 L) and brine (1 L).[2]

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.[2]

  • The resulting product is this compound as a yellow solid (yield: 24 g, 79.4%).[2]

Chemical Reactivity and Applications

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its pyrazine core is a structural motif found in various biologically active compounds. Pyrazin-2(1H)-one derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

The bromine atoms on the pyrazine ring are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.[2] This reactivity allows for the introduction of various functional groups, making it a valuable precursor in drug discovery and development. It has been noted for its use in SRN1 (radical-nucleophilic aromatic substitution) mechanisms in heteroaromatic nucleophilic substitution.[2]

While direct modulation of specific signaling pathways by this compound is not extensively documented, its role as a versatile building block allows for the synthesis of novel compounds that can be screened for a wide array of biological activities.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a synthetic intermediate.

Synthesis_Workflow A 3,5-dibromopyrazin-2-amine B Add Acetic Acid and Sulfuric Acid A->B Reactant C Cool to 10-15°C B->C D Add Sodium Nitrite Solution Dropwise C->D Diazotization E Stir for 1 hour D->E F Workup: - Quench with Water - Extract with Ethyl Acetate - Wash and Dry E->F Reaction Complete G This compound F->G Purified Product

Caption: Synthesis workflow for this compound.

Applications Start This compound (Building Block) Reaction1 Nucleophilic Substitution (SRN1) Start->Reaction1 Reaction2 Cross-Coupling Reactions Start->Reaction2 Product1 Pharmaceutical Intermediates Reaction1->Product1 Product3 Novel Bioactive Molecules Reaction1->Product3 Product2 Agrochemical Intermediates Reaction2->Product2 Reaction2->Product3

Caption: Role as a versatile synthetic intermediate.

References

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxypyrazine: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-hydroxypyrazine, a halogenated heterocyclic compound, serves as a versatile building block in synthetic and medicinal chemistry. Its unique structural features, including the presence of two bromine atoms and a hydroxyl group on a pyrazine core, allow for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications in drug discovery and other research areas. While extensive biological data on the title compound itself is limited in publicly available literature, this guide extrapolates its potential utility based on the broader context of pyrazine derivatives in medicinal chemistry.

Chemical Identity and Properties

This compound is a pyrazine derivative with the chemical formula C₄H₂Br₂N₂O. It exists in tautomeric equilibrium with its pyrazinone form, 3,5-dibromo-2(1H)-pyrazinone. For the purpose of this guide, it will be referred to by its hydroxyl-pyrazine nomenclature.

Synonyms:

  • 3,5-DIBROMO-PYRAZIN-2-OL

  • 3,5-bromopyrazin-2-ol

  • 3,5-dibromo-2(1H)-Pyrazinone

  • 3,5-dibromo-1H-pyrazin-2-one

  • 2-Hydroxy-3,5-dibromopyrazine

  • 2(1H)-Pyrazinone, 3,5-dibromo-

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 21943-15-7[1]
Molecular Formula C₄H₂Br₂N₂O[1]
Molecular Weight 253.88 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point 174-178 °C[1]
Density (Predicted) 2.53 ± 0.1 g/cm³[1]
pKa (Predicted) 8.35 ± 0.60[1]

Table 2: Spectroscopic Data

TypeDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 7.44 (s, 1H)[1]

Synthesis Protocol

A common and effective method for the synthesis of this compound is the diazotization of 3,5-dibromopyrazin-2-amine followed by hydrolysis.[1]

Experimental Protocol:

Materials:

  • 3,5-dibromopyrazin-2-amine

  • Acetic acid

  • Sulfuric acid

  • Sodium nitrite

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol) in acetic acid (300 mL), add sulfuric acid (50 mL) dropwise at a temperature of 15-25 °C.

  • Cool the resulting solution to 10-15 °C.

  • Prepare a solution of sodium nitrite (16.6 g, 0.24 mol) in water (100 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1.5 hours, maintaining the temperature between 10-15 °C.

  • After the addition is complete, continue to stir the reaction mixture at 10-15 °C for an additional hour.

  • Pour the reaction mixture into water (3 L).

  • Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 1 L) and brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a yellow solid.

Expected Yield: Approximately 79.4% (24 g).[1]

Diagram 1: Synthesis Workflow of this compound

G cluster_0 Reaction Setup cluster_1 Diazotization cluster_2 Workup and Purification start Dissolve 3,5-dibromopyrazin-2-amine in acetic acid add_h2so4 Add H₂SO₄ dropwise (15-25 °C) start->add_h2so4 cool Cool to 10-15 °C add_h2so4->cool add_nano2 Add NaNO₂ solution dropwise (10-15 °C, 1.5h) cool->add_nano2 stir Stir for 1h (10-15 °C) add_nano2->stir quench Pour into water stir->quench extract Extract with ethyl acetate quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate product This compound (Yellow Solid) concentrate->product G cluster_0 Synthesis and Library Generation cluster_1 Screening and Hit Identification cluster_2 Lead Optimization start This compound (Starting Material) functionalization Functionalization via Cross-Coupling/Substitution start->functionalization library Diverse Chemical Library functionalization->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling sar->adme lead_compound Lead Compound adme->lead_compound

References

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxypyrazine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-hydroxypyrazine, a halogenated heterocyclic compound, serves as a versatile building block in synthetic organic chemistry. Its unique electronic and structural features make it a valuable precursor for the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and proposed research workflows are presented to facilitate further investigation into this promising molecule.

Introduction and Historical Context

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The introduction of bromine atoms and a hydroxyl group to the pyrazine core in this compound modulates its chemical reactivity and potential for biological interactions.

While the broader class of 2-hydroxypyrazines was notably advanced by the work of Reuben G. Jones in 1949, who developed a condensation reaction between 1,2-dicarbonyls and α-aminoamides, the specific historical details of the first synthesis of this compound are not extensively documented in readily available literature.[1][2][3] However, its importance as a synthetic intermediate has led to the development of reliable and well-documented synthetic routes. This compound exists in tautomeric equilibrium between the hydroxy-pyrazine and the pyrazin-2(1H)-one forms, a common feature for 2-hydroxypyridines and related heterocycles.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 21943-15-7[5][6]
Molecular Formula C₄H₂Br₂N₂O[5][6]
Molecular Weight 253.88 g/mol [5][6]
Appearance White to light yellow solid[6]
Melting Point 174-178 °C[6]
Purity ≥95% - ≥97%[5][7]
SMILES O=C1N=C(Br)C=C(Br)N1[6]
Predicted 13C NMR Shifts (H₂O) 114.4, 121.1, 141.4, 152.6 ppm[8][9][10][11][12]

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound involves the diazotization of its precursor, 2-Amino-3,5-dibromopyrazine.

Synthesis of the Precursor: 2-Amino-3,5-dibromopyrazine

2-Amino-3,5-dibromopyrazine is a key intermediate and can be synthesized from 2-aminopyrazine through bromination.[13][14]

  • Experimental Protocol: A detailed procedure for the synthesis of this precursor can be found in various chemical suppliers' documentation and scientific literature.[13][14] The general approach involves the reaction of 2-aminopyrazine with a brominating agent such as N-bromosuccinimide (NBS).

Synthesis of this compound

The conversion of 2-Amino-3,5-dibromopyrazine to the target compound is achieved through a diazotization reaction followed by hydrolysis.

  • Experimental Protocol:

    • In a suitable reaction vessel, dissolve 2-Amino-3,5-dibromopyrazine (1.0 eq) in a mixture of a strong acid (e.g., sulfuric acid) and an organic acid (e.g., acetic acid).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours) to ensure complete formation of the diazonium salt.

    • Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the hydrolysis of the diazonium salt to the desired hydroxypyrazine. The evolution of nitrogen gas will be observed.

    • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

A visual representation of this synthetic workflow is provided below.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 2-Aminopyrazine 2-Aminopyrazine Bromination (NBS) Bromination (NBS) 2-Aminopyrazine->Bromination (NBS) 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine Bromination (NBS)->2-Amino-3,5-dibromopyrazine Diazotization (NaNO2, H+) Diazotization (NaNO2, H+) 2-Amino-3,5-dibromopyrazine->Diazotization (NaNO2, H+) Hydrolysis Hydrolysis Diazotization (NaNO2, H+)->Hydrolysis This compound This compound Hydrolysis->this compound

Synthetic pathway for this compound.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively reported, the pyrazine scaffold is a well-established pharmacophore. Pyrazine derivatives have shown a wide range of biological activities, including use as anticancer and antimicrobial agents.[15] The precursor, 2-Amino-3,5-dibromopyrazine, has been investigated for its potential in synthesizing compounds with anticancer and antimicrobial properties.[14]

The bromine atoms on the pyrazine ring of this compound are excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. This makes it a valuable scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

A proposed workflow for utilizing this compound in a drug discovery context is illustrated below.

Drug_Discovery_Workflow Start Scaffold This compound Start->Scaffold Library_Synthesis Combinatorial Synthesis (e.g., Cross-Coupling Reactions) Scaffold->Library_Synthesis Screening High-Throughput Screening (e.g., Anticancer, Antimicrobial assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Development Clinical Development Preclinical_Studies->Clinical_Development End Clinical_Development->End

Proposed drug discovery workflow using the target scaffold.

Conclusion

This compound is a readily accessible and highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel bioactive molecules. While its own biological profile is yet to be fully elucidated, its utility in generating diverse chemical libraries for drug discovery is evident. The synthetic protocols and proposed research workflows presented in this guide aim to provide a solid foundation for researchers to explore the full potential of this versatile pyrazine derivative in the development of new therapeutics. Further investigation into its biological activities and the synthesis of its derivatives is highly encouraged.

References

A Technical Guide to the Safe Handling of 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the safety and handling precautions for 3,5-Dibromo-2-hydroxypyrazine (CAS No: 21943-15-7), intended for researchers, scientists, and professionals in drug development and chemical synthesis. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.[1]
H310Fatal in contact with skin.
H317May cause an allergic skin reaction.
H318Causes serious eye damage.[1][2]
H319Causes serious eye irritation.
Precautionary Statements P261Avoid breathing dust.[3]
P262Do not get in eyes, on skin, or on clothing.
P264Wash skin thoroughly after handling.[3][4]
P270Do not eat, drink or smoke when using this product.[3][4]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4]
P405Store locked up.[3][4]
P501Dispose of contents/ container to an approved waste disposal plant.[3][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C4H2Br2N2O[5][6]
Molecular Weight 253.88 g/mol [5][6]
Appearance White to light yellow or yellow solid.[6][7]
Melting Point 174-178°C[6][7]
Density 2.53±0.1 g/cm3 (Predicted)[6][7]
Storage Temperature Room Temperature, in a dark, dry, sealed place.[6]

Experimental Protocols and Handling

A systematic approach is critical when working with hazardous chemicals. The following workflow outlines the necessary steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase a Review SDS b Don Personal Protective Equipment (PPE) a->b c Prepare Fume Hood & Equipment b->c d Weigh Compound in Ventilated Area c->d Begin Work e Perform Experiment in Fume Hood d->e f Keep Container Tightly Closed e->f g Decontaminate Surfaces f->g Experiment Complete h Dispose of Waste in Labeled Container g->h i Remove & Clean PPE h->i j Wash Hands Thoroughly i->j

Caption: General workflow for safely handling this compound.
Handling and Storage:

  • Handling : Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid generating dust.[3][4] Do not eat, drink, or smoke in the handling area.[3][8] Avoid contact with skin, eyes, and clothing.[9]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Keep it locked up and away from incompatible materials such as strong oxidizing agents.[9]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield compliant with OSHA 1910.133 or European Standard EN166.[9][10]Protects against splashes and dust that can cause serious eye damage.[1][2]
Hand Protection Impervious chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[3][11]Provides a barrier against skin contact, which can be fatal.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. Impervious clothing may be required.[4][11]Minimizes skin exposure to accidental spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate filter is necessary when dust is generated or when working outside a fume hood.[9]Protects the respiratory tract from harmful dust.[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. First aiders should protect themselves from exposure.

Table 4: First Aid Procedures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.
Skin Contact Take off immediately all contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water.[12] Call a physician or poison control center immediately as skin contact can be fatal. Wash contaminated clothing before reuse.[8]
Inhalation Move the exposed person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration.[8][12] Keep the person warm and at rest and get medical attention as soon as possible.[12]
Ingestion DO NOT induce vomiting.[8] Rinse mouth with water.[8] Immediately make the victim drink water (two glasses at most). Call a poison center or doctor immediately.

Accidental Release and Firefighting Measures

Accidental Release:

In case of a spill, evacuate non-essential personnel from the area.[8] Wear full PPE, including respiratory protection. Avoid generating dust.[3]

G a Spill Detected b Evacuate Area & Restrict Access a->b c Don Full PPE b->c d Contain Spill (Use inert absorbent material) c->d e Prevent Entry into Drains/Waterways d->e f Carefully Collect Spilled Material d->f g Place in Labeled Hazardous Waste Container f->g h Decontaminate Spill Area g->h i Dispose of Waste According to Regulations h->i

Caption: Logical workflow for responding to a spill of this compound.

Contain the spill using an inert absorbent material and place it into a suitable, labeled container for disposal.[8] Do not let the product enter drains.[3] Clean the affected area thoroughly after material pickup is complete.[3]

Firefighting Measures:

This material is not considered a significant fire risk.[2] Use extinguishing media suitable for the surrounding fire.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with the substance or its combustion products.[3] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[3]

Stability, Reactivity, and Disposal

  • Stability : The compound is stable under normal conditions of storage and handling.[8]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, bases, and reducing agents.[8][9]

  • Disposal : Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations at an approved waste disposal plant.[8] Do not discharge into sewers or surface water.[8]

References

solubility of 3,5-Dibromo-2-hydroxypyrazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3,5-Dibromo-2-hydroxypyrazine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data in a range of organic solvents is not extensively available in public literature, this document consolidates the known physicochemical properties and discusses the expected solubility behavior based on the molecule's structure and general principles of solubility for pyrazine derivatives. Furthermore, a standardized experimental protocol for determining solubility is presented to aid researchers in generating reproducible data. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who work with this compound.

Introduction

This compound is a halogenated heterocyclic compound with the chemical formula C4H2Br2N2O[1][2]. It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals[3][4]. The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Understanding its solubility profile is essential for designing efficient reaction conditions, crystallization processes, and for its use in further chemical transformations.

Physicochemical Properties

The physicochemical properties of this compound influence its solubility. The presence of two bromine atoms and a hydroxyl group on the pyrazine ring imparts specific characteristics to the molecule.

PropertyValueReference
Molecular Formula C4H2Br2N2O[1][2]
Molecular Weight 253.88 g/mol [1]
CAS Number 21943-15-7[1][2][3][5]
Appearance White to light yellow solid[3]
Melting Point 174-178°C[3]
Density (Predicted) 2.53 ± 0.1 g/cm³[3]
pKa (Predicted) 8.35 ± 0.60[3]

Solubility Profile in Organic Solvents

Pyrazine itself is moderately soluble in polar solvents like water due to the presence of nitrogen atoms that can participate in hydrogen bonding[6]. The solubility of pyrazine derivatives is influenced by the nature of their substituents. In the case of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing its solubility in polar protic solvents. Conversely, the two bromine atoms are lipophilic and may enhance solubility in nonpolar or weakly polar organic solvents.

During its synthesis, ethyl acetate is used as an extraction solvent, indicating good solubility in this solvent[3]. The synthesis also involves washing with saturated sodium bicarbonate solution and brine, suggesting limited solubility in aqueous solutions, which is typical for many organic compounds[3].

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The following describes a general method for determining the solubility of this compound in various organic solvents using the isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

  • This compound (purity > 97%)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Thermostatic shaker bath

  • Calibrated digital thermometer

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formula:

      • S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100

      • S (mol/L) = (Concentration from analysis × Dilution factor) / Molecular Weight

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate in thermostatic shaker A->B C Settle undissolved solid B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify using HPLC/UV-Vis E->F G Calculate solubility F->G

Caption: General workflow for the experimental determination of solubility.

Conclusion and Future Directions

While the precise solubility of this compound in a variety of organic solvents is not well-documented in publicly accessible literature, its chemical structure suggests it will have varied solubility depending on the polarity of the solvent. The provided experimental protocol offers a standardized method for researchers to determine this crucial data. Future work should focus on systematically measuring the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at different temperatures. This data would be invaluable for optimizing synthetic routes, purification processes, and formulation development involving this important chemical intermediate.

References

Spectroscopic and Synthetic Profile of 3,5-Dibromo-2-hydroxypyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 3,5-Dibromo-2-hydroxypyrazine (also known as 3,5-dibromopyrazin-2-ol), a halogenated heterocyclic compound with applications as a building block in medicinal and agricultural chemistry. This document compiles available experimental data and provides predicted spectroscopic information to serve as a comprehensive resource for researchers.

Chemical and Physical Properties

PropertyValueReference
CAS Number 21943-15-7[1][2]
Molecular Formula C₄H₂Br₂N₂O[1][2]
Molecular Weight 253.88 g/mol [1][2]
Appearance Light yellow to yellow solid[1]
Melting Point 174-178°C[1]
Purity ≥97%[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ)MultiplicityIntegrationSolventFrequencyData TypeReference
7.44 ppmSinglet (s)1HCDCl₃400 MHzExperimental[1]

¹³C NMR Data (Predicted)

Due to the absence of experimental data, the following ¹³C NMR chemical shifts have been predicted using online computational tools.

Chemical Shift (δ)Predicted AssignmentData Type
~150-155 ppmC=OPredicted
~140-145 ppmC-BrPredicted
~125-130 ppmC-BrPredicted
~115-120 ppmC-HPredicted
Infrared (IR) Spectroscopy (Predicted)

Experimental IR data for this compound is not currently available. The predicted vibrational frequencies below are based on computational modeling of the molecule's vibrational modes.

Wavenumber (cm⁻¹)Predicted AssignmentIntensityData Type
~3400-3500O-H stretchMediumPredicted
~3050-3150C-H stretch (aromatic)WeakPredicted
~1680-1720C=O stretch (amide)StrongPredicted
~1550-1600C=N stretchMediumPredicted
~1000-1100C-Br stretchStrongPredicted
Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two bromine atoms.

m/zPredicted IonRelative AbundanceData Type
252/254/256[M]⁺High (Isotopic pattern for Br₂)Predicted
173/175[M-Br]⁺MediumPredicted
145/147[M-Br-CO]⁺MediumPredicted
66[C₂H₂N₂]⁺LowPredicted

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for related compounds.

Synthesis of this compound

A detailed synthesis protocol has been reported and involves the diazotization of 2-amino-3,5-dibromopyrazine followed by hydrolysis.[1]

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Acetic acid

  • Sulfuric acid

  • Sodium nitrite

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-amino-3,5-dibromopyrazine in acetic acid, add sulfuric acid dropwise at 15-25 °C.

  • Cool the mixture to 10-15 °C and add a solution of sodium nitrite in water dropwise over 1.5 hours.

  • Stir the reaction mixture at 10-15 °C for an additional hour.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a yellow solid.[1]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a broadband proton-decoupled pulse sequence.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Synthesis Workflow

The synthesis of this compound from its amino precursor can be visualized as a two-step chemical transformation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Hydrolysis 2_Amino_3_5_dibromopyrazine 2-Amino-3,5-dibromopyrazine Diazonium_Salt Intermediate Diazonium Salt 2_Amino_3_5_dibromopyrazine->Diazonium_Salt H₂SO₄, NaNO₂ Final_Product This compound Diazonium_Salt->Final_Product H₂O

Synthesis of this compound.

References

Potential Research Applications of 3,5-Dibromopyrazinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents and functional materials.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antiviral properties.[1][2] The compound 3,5-dibromo-1H-pyrazole serves as a versatile building block, primarily due to the presence of two bromine atoms at the 3 and 5 positions. These bromine atoms are excellent leaving groups, making the molecule highly suitable for a variety of chemical transformations.[3]

Synthetic Versatility and Core Reactions

The bromine atoms on the pyrazole ring are key to its utility as a synthetic intermediate. They readily participate in nucleophilic substitution and various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[3] This allows for the precise installation of a wide range of functional groups, including aryl, heteroaryl, alkenyl, and alkynyl moieties, enabling the generation of diverse libraries of pyrazole derivatives for screening and optimization.[3]

General Synthetic Routes

Several synthetic methods for 3,5-dibromopyrazole have been reported. A common approach involves the bromination of 1H-pyrazole, followed by a regioselective metal-halogen exchange at the C-4 position.[4] Another route starts from 3,4,5-tribromopyrazole, with subsequent selective dehalogenation.[4][5]

Potential Therapeutic Applications

Based on the extensive research into pyrazole derivatives, 3,5-dibromopyrazinol could be a valuable starting point for the development of novel therapeutics in several key areas.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrazole scaffold is a common feature in many kinase inhibitors.

Derivatives of 3,5-disubstituted pyrazoles have been synthesized and evaluated as potent kinase inhibitors. For instance, certain derivatives have shown significant activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6] The ability to readily functionalize the 3 and 5 positions of a dibrominated pyrazole core would allow for the systematic exploration of the chemical space around the pyrazole scaffold to optimize binding to the ATP-binding pocket of various kinases.

A hypothetical signaling pathway involving a pyrazole-based kinase inhibitor is depicted below.

Kinase_Inhibition_Pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds SignalingCascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->SignalingCascade Activates Kinase Target Kinase SignalingCascade->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Leads to Inhibitor 3,5-Disubstituted Pyrazinol Derivative Inhibitor->Kinase Inhibits

Figure 1: Hypothetical Kinase Inhibition by a Pyrazinol Derivative.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties.[2][7] These compounds can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their activity against triple-negative breast cancer cells.[7] The most active compound induced apoptosis and cell cycle arrest, suggesting a potential therapeutic strategy.[7] The synthetic accessibility of diverse derivatives from a 3,5-dibromopyrazinol precursor would be highly advantageous in structure-activity relationship (SAR) studies to develop potent and selective anticancer agents.

Neurodegenerative Diseases

Some studies have pointed to the potential relevance of pyrazole-containing compounds in the context of neurodegenerative diseases like Alzheimer's.[8][9] The pyrazole scaffold is being explored for its ability to inhibit enzymes such as monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters.[2] Furthermore, pyrazole-based Schiff bases have been investigated for their potential as multi-target agents against Alzheimer's disease, exhibiting anti-inflammatory and antioxidant properties.[9]

Agrochemical Applications

Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture. Notably, 3,5-dimethylpyrazole (DMP) and its derivatives are used as nitrification inhibitors.[10][11] These compounds slow down the bacterial conversion of ammonium to nitrate in the soil, which helps to reduce nitrogen loss and improve fertilizer efficiency.[10] The development of novel pyrazinol-based nitrification inhibitors derived from 3,5-dibromopyrazinol could offer improved efficacy or different soil persistence profiles.

Experimental Protocols

Detailed experimental protocols for the synthesis and derivatization of 3,5-dibromopyrazole can be found in the scientific literature. Below are generalized examples of procedures that could be adapted for 3,5-dibromopyrazinol.

Synthesis of 3,5-Dibromo-1H-pyrazole from 3,4,5-Tribromopyrazole

A common method for the synthesis of 3,5-dibromo-1H-pyrazole involves the selective debromination of 3,4,5-tribromopyrazole.[5]

Experimental Workflow:

Synthesis_Workflow General Workflow for Selective Debromination Start 3,4,5-Tribromopyrazole in THF Reagent n-BuLi in Hexanes (-78 °C) Start->Reagent Add dropwise Stirring1 Stir at -78 °C Reagent->Stirring1 Quench Quench with MeOH-THF Stirring1->Quench Dropwise addition Warm Warm to Room Temperature Quench->Warm SolventRemoval Solvent Removal (Reduced Pressure) Warm->SolventRemoval Product Crude 3,5-Dibromo-1H-pyrazole SolventRemoval->Product

References

The Strategic Utility of 3,5-Dibromo-2-hydroxypyrazine in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-hydroxypyrazine is a versatile heterocyclic compound that has emerged as a valuable synthetic building block, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring two reactive bromine atoms and a hydroxyl group on a pyrazine core, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 3,5-dibromopyrazin-2-ol, is a stable, solid compound. Its key properties are summarized in the table below. The presence of two bromine atoms makes it an excellent substrate for various cross-coupling reactions, while the hydroxyl group can be readily alkylated to modulate its solubility and reactivity.

PropertyValueReference
CAS Number 21943-15-7[1]
Molecular Formula C₄H₂Br₂N₂O[1]
Molecular Weight 253.88 g/mol [1]
Appearance Light yellow to yellow solid[1]
Melting Point 174-178 °C[1]
pKa 8.35 ± 0.60 (Predicted)[1]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the diazotization of 2-amino-3,5-dibromopyrazine followed by hydrolysis. This method provides good yields and is scalable.

Experimental Protocol: Synthesis from 2-Amino-3,5-dibromopyrazine[1]

Materials:

  • 2-Amino-3,5-dibromopyrazine (30 g, 0.12 mol)

  • Acetic acid (300 mL)

  • Sulfuric acid (50 mL)

  • Sodium nitrite (16.6 g, 0.24 mol)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-amino-3,5-dibromopyrazine in acetic acid, add sulfuric acid dropwise at 15-25 °C.

  • Cool the resulting solution to 10-15 °C.

  • Slowly add a solution of sodium nitrite in water dropwise over a period of 1.5 hours, maintaining the temperature between 10-15 °C.

  • After the addition is complete, continue stirring the reaction mixture at 10-15 °C for 1 hour.

  • Pour the reaction mixture into 3 L of water and extract with ethyl acetate (3 x 1 L).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 1 L) and brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Yield: 24 g (79.4%) of this compound as a yellow solid.[1]

Characterization (¹H NMR): (400 MHz, CDCl₃): δ 7.44 (s, 1H).[1]

Synthesis A 2-Amino-3,5-dibromopyrazine B Diazonium Salt Intermediate A->B 1. H₂SO₄, Acetic Acid 2. NaNO₂, H₂O, 10-15 °C C This compound B->C H₂O (Hydrolysis)

Figure 1: Synthetic pathway for this compound.

Key Synthetic Transformations

The two bromine atoms at positions 3 and 5 of the pyrazine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The hydroxyl group is often protected, for instance as a methoxy group, to prevent side reactions and improve solubility in organic solvents.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for the functionalization of 3,5-dibromo-2-alkoxypyrazines. Regioselectivity is a key consideration in these reactions, with substitution often occurring preferentially at one of the bromine-bearing carbons. For instance, in 2,5-dibromo-3-methoxypyrazine, Suzuki-Miyaura coupling has been shown to occur selectively at the C2 position.

CrossCoupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A 3,5-Dibromo-2-alkoxypyrazine D 3-Bromo-5-aryl-2-alkoxypyrazine or 3,5-Diaryl-2-alkoxypyrazine A->D B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst, Base C->D E 3,5-Dibromo-2-alkoxypyrazine H 3-Amino-5-bromo-2-alkoxypyrazine or 3,5-Diamino-2-alkoxypyrazine E->H F Primary or Secondary Amine F->H G Pd Catalyst, Base G->H

Figure 2: Key cross-coupling reactions of 3,5-dibromo-2-alkoxypyrazine.

Representative Experimental Protocols

While specific protocols for this compound are not abundantly available in the literature, the following generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous dihalopyrazine systems can be adapted. It is crucial to perform small-scale test reactions to optimize conditions for specific substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the 3,5-dibromo-2-alkoxypyrazine (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq. for mono-coupling, 2.2-3.0 eq. for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Add a suitable degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • To a reaction vessel under an inert atmosphere, add the 3,5-dibromo-2-alkoxypyrazine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography.

Quantitative Data for Cross-Coupling Reactions

The following table summarizes representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on various dihalopyridine and dihalopyrimidine substrates, which can serve as a reference for reactions with this compound derivatives.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Suzuki-Miyaura 2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O71[2]
Suzuki-Miyaura 5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄Dioxaneup to 95
Buchwald-Hartwig Aryl BromideBenzylaminePd₂(dba)₃/XantphosDBUDMF70[3]
Buchwald-Hartwig Aryl BromideAniline[Pd(cinnamyl)Cl]₂/XantphosDBUToluene85[3]

Application in Drug Discovery: Kinase Inhibitors

The pyrazine ring is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[4] this compound serves as a versatile starting material for the synthesis of a variety of pyrazine-based kinase inhibitors. By sequentially functionalizing the C3 and C5 positions, libraries of compounds can be generated and screened for inhibitory activity against various kinases.

Signaling Pathways Targeted by Pyrazine-Based Inhibitors

Pyrazine-containing molecules have been developed as inhibitors for a range of kinases involved in critical cellular signaling pathways implicated in cancer and inflammatory diseases. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

  • Janus Kinase (JAK)-STAT Pathway: This pathway is crucial for cytokine signaling and is a key target in autoimmune diseases and some cancers.

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, its inhibition is effective in treating certain B-cell malignancies.

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers.

Kinase_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_JAK JAK-STAT Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth Cytokine Cytokine CytokineR Cytokine Receptor Cytokine->CytokineR JAK JAK CytokineR->JAK activates STAT STAT JAK->STAT phosphorylates Gene Gene Transcription STAT->Gene PyrazineInhibitor Pyrazine-Based Kinase Inhibitor PyrazineInhibitor->PI3K PyrazineInhibitor->mTORC1 PyrazineInhibitor->JAK

Figure 3: Simplified representation of kinase signaling pathways targeted by pyrazine-based inhibitors.

Biological Activity of Pyrazine-Based Kinase Inhibitors

The following table presents a selection of pyrazine-based kinase inhibitors and their reported biological activities, illustrating the potential of derivatives synthesized from this compound.

Compound ScaffoldTarget Kinase(s)IC₅₀Cell Line/AssayReference
Imidazo[1,2-a]pyrazineAurora A/B250 nM (cell potency)HCT116[5]
Pyrazine derivativeTrkA3.5 µMBiochemical Assay[6]
Triazolo[4,3-a]pyrazinec-Met26.00 nMBiochemical Assay[1]
Triazolo[4,3-a]pyrazineVEGFR-22.6 µMBiochemical Assay[1]
7-ethynyl-5H-pyrrolo[2,3-b]pyrazineFGFR1<10 nMBiochemical Assay[7]
7-ethynyl-5H-pyrrolo[2,3-b]pyrazineFGFR4<10 nMBiochemical Assay[7]

Experimental Workflow for Kinase Inhibitor Development

The development of novel kinase inhibitors from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.

Workflow A Synthesis of This compound B Protection of Hydroxyl Group (e.g., Methylation) A->B C Regioselective Cross-Coupling (Suzuki or Buchwald-Hartwig) at C3 or C5 B->C D Second Cross-Coupling at remaining C-Br position C->D E Deprotection (if necessary) D->E F Purification and Characterization E->F G In vitro Kinase Inhibition Assays F->G H Cell-Based Assays (Proliferation, Apoptosis) G->H I Structure-Activity Relationship (SAR) Analysis and Lead Optimization H->I I->C Iterative Design

Figure 4: General experimental workflow for the development of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its straightforward synthesis and the reactivity of its bromine atoms in palladium-catalyzed cross-coupling reactions provide a powerful platform for the construction of diverse and complex molecular architectures. The demonstrated importance of the pyrazine scaffold in kinase inhibitors highlights the significant potential of this compound in drug discovery and development. This guide provides a foundational understanding for researchers to explore and exploit the synthetic utility of this promising compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling reaction of 3,5-Dibromo-2-hydroxypyrazine. This reaction is a powerful tool for the synthesis of 3,5-disubstituted-2-hydroxypyrazine derivatives, which are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[1][3] For heteroaromatic substrates like this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents, leading to a diverse range of compounds with potential biological activity.[4] The resulting 3,5-disubstituted-2-hydroxypyrazine core is a key pharmacophore in a variety of biologically active molecules, including inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6]

Regioselectivity

The Suzuki coupling of dihalogenated heterocycles like this compound can, in principle, occur at either the C3 or C5 position. The regioselectivity of the reaction is influenced by several factors, including the electronic properties of the pyrazine ring, the nature of the catalyst and ligands, and the reaction conditions.[4] For 3,5-dihalopyridazines, a related class of compounds, C3 selectivity is often observed with common palladium catalysts like Pd(PPh₃)₄, while C5 selectivity can be achieved with specific ligands such as Q-Phos.[4] In the case of 3,5-dibromo-2-pyrone, a structurally similar compound, the reaction can be directed to either the C3 or C5 position with high regioselectivity depending on the reaction conditions.[7] For this compound, the electronic environment of the two bromine atoms is different, which can lead to inherent regioselectivity. Careful optimization of the reaction conditions is crucial to achieve the desired isomer.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][8] Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[8] A number of pyrazine derivatives have been identified as potent inhibitors of this pathway.[5] The 3,5-disubstituted-2-hydroxypyrazine scaffold, accessible through the Suzuki coupling reaction, provides a versatile platform for the design and synthesis of novel PI3K/Akt/mTOR inhibitors. By varying the aryl or heteroaryl groups introduced at the C3 and C5 positions, the potency, selectivity, and pharmacokinetic properties of the compounds can be fine-tuned.

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt activates PyrazineDerivative 3,5-Disubstituted-2- hydroxypyrazine Derivative PyrazineDerivative->PI3K inhibits PyrazineDerivative->mTORC1 inhibits Suzuki_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants: - this compound - Boronic Acid - Base - Solvent Setup->Reagents Degas Degas Mixture Reagents->Degas Catalyst Add Catalyst (and Ligand) Degas->Catalyst Reaction Heat Reaction (Conventional or Microwave) Catalyst->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup Monitoring->Workup Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Product Characterization->End

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3,5-dibromo-2-hydroxypyrazine, a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The pyrazine core is a key pharmacophore in numerous bioactive molecules, and the ability to selectively functionalize the 3 and 5 positions opens up a vast chemical space for the development of new therapeutics.

Introduction to Cross-Coupling on this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. On the this compound scaffold, these reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkynyl, and amino groups. The presence of two bromine atoms allows for sequential or double cross-coupling, enabling the synthesis of both symmetrically and unsymmetrically substituted pyrazines.

The 2-hydroxy group can exist in tautomeric equilibrium with its corresponding pyrazinone form. This can influence the electronic properties of the ring and the reactivity of the C-Br bonds. Furthermore, the hydroxyl group can potentially coordinate to the palladium catalyst, influencing the regioselectivity of the reaction. For certain applications, protection of the hydroxyl group, for instance as a methoxy ether, may be advantageous.

Regioselectivity is a key consideration in the cross-coupling of this compound. Based on studies of analogous dihalogenated heterocycles, the C3 position is generally more electron-deficient and thus more susceptible to oxidative addition of the palladium(0) catalyst, leading to preferential coupling at this site under standard conditions. However, the choice of catalyst, ligands, and reaction conditions can be tuned to influence the regioselectivity.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on dihalopyrazine and related scaffolds. It is important to note that specific optimization for this compound may be required.

Table 1: Suzuki-Miyaura Coupling Conditions

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285General Conditions[2]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692General Conditions[2]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888General Conditions[2]

Table 2: Sonogashira Coupling Conditions

EntryCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)Diisopropylamine (7)THFRT389General Protocol[3]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF80585General Protocol
31-HexynePdCl₂(dppf) (3)CuI (5)Piperidine (3)Acetonitrile60691General Protocol

Table 3: Buchwald-Hartwig Amination Conditions

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.5)Toluene1001695General Conditions[4]
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1102488General Conditions[4]
3BenzylamineBrettPhos Pd G4 (5)BrettPhos (5)K₃PO₄ (1.4)t-BuOH1007290General Conditions[4]

Experimental Protocols

The following are detailed, generalized protocols for performing palladium-catalyzed cross-coupling reactions on this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an organoboron reagent.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)

  • Amine base (e.g., diisopropylamine, 7.0 mmol, 7.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound.

  • Add the palladium catalyst and copper(I) iodide.

  • Add the degassed solvent via syringe.

  • Add the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the formation of a C-N bond between this compound and an amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)

  • Strong base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Glovebox or Schlenk line technique

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to a Schlenk flask.

  • Add the degassed solvent and stir for 10 minutes to allow for catalyst activation.

  • Add this compound, the amine, and the base.

  • Seal the flask and heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Pyrazinyl-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Pyrazinyl-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Substituted Pyrazine Reductive_Elimination->Ar-R ArX This compound ArX->Oxidative_Addition R-M Coupling Partner (e.g., R-B(OH)2, R-C≡CH, R-NH2) R-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Flame-dry glassware add_reagents Add this compound, coupling partner, and base start->add_reagents inert_atm Establish inert atmosphere (evacuate/backfill with Ar/N2) add_reagents->inert_atm add_catalyst Add palladium catalyst and ligand inert_atm->add_catalyst add_solvent Add degassed solvent add_catalyst->add_solvent heat Heat to desired temperature with vigorous stirring add_solvent->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Characterize final product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the C-N Coupling of 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and applications of the C-N coupling of 3,5-dibromo-2-hydroxypyrazine, a key transformation for the synthesis of novel compounds in drug discovery.

Application Notes

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds, including numerous FDA-approved drugs.[1][2][3] The introduction of amino substituents onto the pyrazine core via C-N cross-coupling reactions is a powerful strategy for generating libraries of diverse molecules for biological screening. This compound is a versatile building block for this purpose, offering two reactive sites for functionalization. The selective C-N coupling at one of the C-Br bonds allows for the synthesis of a wide range of mono-aminated products, which can be further diversified.

Relevance in Drug Discovery

Substituted aminopyrazines are particularly prominent as kinase inhibitors.[4][5][6] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5] Aminopyrazine moieties can act as bioisosteres of other aromatic systems and often form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[1]

The C-N coupling of this compound provides access to a variety of substituted aminopyrazines that can be screened for their inhibitory activity against a range of kinases, such as Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, which are important targets in oncology.[7]

Signaling Pathway Context

The products derived from the C-N coupling of this compound are of significant interest as potential modulators of cellular signaling pathways. A primary area of application is in the development of kinase inhibitors that target receptor tyrosine kinase (RTK) signaling cascades. These pathways are fundamental to cellular processes like growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers.

Receptor Tyrosine Kinase Signaling Pathway Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization RTK->RTK Autophosphorylation Grb2_Sos Grb2/Sos RTK->Grb2_Sos Activation Aminopyrazine Aminopyrazine Inhibitor Aminopyrazine->RTK Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cell_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cell_Response Gene Expression

Generic RTK Signaling Pathway and Point of Inhibition.

Reaction Mechanism: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The most common and versatile method for the C-N coupling of aryl halides is the Buchwald-Hartwig amination.[8] This palladium-catalyzed reaction offers high functional group tolerance and broad substrate scope. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Based on studies of similar substrates like 3,5-dibromo-2-aminopyridine, the C-N coupling is expected to occur regioselectively at the C5 position, which is more sterically accessible and electronically favorable for oxidative addition.

Buchwald-Hartwig Catalytic Cycle Proposed Buchwald-Hartwig Catalytic Cycle for this compound Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Oxidative Addition Pyrazine This compound Pyrazine->OxAdd Pd_Amido Palladium-Amido Complex OxAdd->Pd_Amido Amine Coordination & Deprotonation Amine R2NH Amine->OxAdd Base Base Base->OxAdd Pd_Amido->Pd0 Regenerates Catalyst Product 5-Amino-3-bromo-2-hydroxypyrazine Pd_Amido->Product Reductive Elimination

Buchwald-Hartwig Catalytic Cycle.

Experimental Protocols

The following is a representative protocol for the regioselective mono-amination of this compound based on established Buchwald-Hartwig coupling methodologies for structurally similar heteroaryl halides.

General Protocol for Palladium-Catalyzed Mono-Amination

Experimental Workflow Experimental Workflow for C-N Coupling Start Start Setup Reaction Setup: - Add reagents to oven-dried flask - Purge with Argon Start->Setup Reaction Reaction: - Heat to specified temperature - Monitor by TLC/LC-MS Setup->Reaction Workup Work-up: - Cool to room temperature - Filter through Celite - Aqueous extraction Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - NMR, MS Purification->Analysis End End Product Analysis->End

General Experimental Workflow.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline derivative)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like RuPhos Pd G3

  • Ligand (e.g., RuPhos, XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk flask or sealed reaction vial, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.01-0.05 eq).

  • Add the base (1.5-2.5 eq).

  • Seal the flask/vial and evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous solvent via syringe, followed by the amine (1.1-1.5 eq).

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-3-bromo-2-hydroxypyrazine derivative.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of related dihaloheterocycles, which can serve as a starting point for the optimization of the reaction with this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF6516~83*
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene1001270-90
3PiperidineRuPhos Pd G3 (2)-NaOtBu (1.5)Dioxane801675-95

*Yield reported for the amination of 3,5-dibromo-2-aminopyridine. **Typical yield range for Buchwald-Hartwig aminations of dihaloheterocycles.

Note: These are representative conditions and may require optimization for specific amine coupling partners and for the this compound substrate. The acidity of the hydroxyl group on the pyrazine ring may influence the choice and amount of base required.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-hydroxypyrazine is a versatile scaffold for the synthesis of novel kinase inhibitors. Its di-halogenated nature allows for selective and sequential functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening against a wide range of kinases. This document provides detailed application notes and protocols for the synthesis of potent kinase inhibitors targeting Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in various cancers. The protocols described herein utilize established synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, to generate 2,6-disubstituted pyrazine derivatives.

Target Kinases: CK2 and PIM Kinases

Casein Kinase 2 (CK2) is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activity is linked to numerous cancers, making it an attractive target for therapeutic intervention.

PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are key regulators of cell cycle progression, apoptosis, and cellular metabolism. Overexpression of PIM kinases is frequently observed in various hematological and solid tumors.

Data Presentation: Inhibitory Activity of 2,6-Disubstituted Pyrazine Derivatives

The following table summarizes the in vitro inhibitory activity of representative 2,6-disubstituted pyrazine derivatives against CK2 and PIM1 kinases. These compounds, while not directly synthesized from this compound in the cited literature, represent the target structures and their biological activities provide a benchmark for newly synthesized analogues.

Compound IDR1 GroupR2 GroupCK2 IC50 (nM)[1]PIM1 IC50 (nM)[1]
1 3-Thiophene4-Morpholinophenyl120>10000
2 3-Thiophene4-(4-Methylpiperazin-1-yl)phenyl25890
3 3-Thiophene4-(Piperidin-4-yl)phenyl15560
4 3-Thiophene4-(1-Methylpiperidin-4-yl)phenyl11340
5 1H-Indazol-6-yl4-Morpholinophenyl81500
6 1H-Indazol-6-yl4-(4-Methylpiperazin-1-yl)phenyl3280
7 1H-Indazol-6-yl4-(Piperidin-4-yl)phenyl2120
8 1H-Indazol-6-yl4-(1-Methylpiperidin-4-yl)phenyl195

Experimental Protocols

I. Synthesis of 2,6-Disubstituted Pyrazine Kinase Inhibitors

This section outlines a general synthetic scheme for the preparation of 2,6-disubstituted pyrazine kinase inhibitors starting from this compound. The synthesis involves a sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.

A. General Synthetic Workflow

G A This compound B Step 1: O-Alkylation (e.g., MeI, K2CO3) A->B C 3,5-Dibromo-2-methoxypyrazine B->C D Step 2: Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) C->D E 3-Bromo-5-aryl-2-methoxypyrazine D->E F Step 3: Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) E->F G 3-Amino-5-aryl-2-methoxypyrazine (Target Kinase Inhibitor) F->G

Caption: Synthetic workflow for 2,6-disubstituted pyrazine kinase inhibitors.

B. Step-by-Step Protocols

Protocol 1: O-Methylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (MeI, 1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dibromo-2-methoxypyrazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine 3,5-dibromo-2-methoxypyrazine (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5-aryl-2-methoxypyrazine intermediate.

Protocol 3: Buchwald-Hartwig Amination

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the 3-bromo-5-aryl-2-methoxypyrazine intermediate (1.0 eq), the desired amine (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Add a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.05 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture at 80-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 3-amino-5-aryl-2-methoxypyrazine kinase inhibitor.

II. Kinase Activity Assays

The inhibitory activity of the synthesized compounds can be evaluated using various in vitro kinase assays. Two standard methods are detailed below.

Protocol 4: Radiometric Kinase Assay (e.g., for CK2)

  • Prepare a reaction mixture containing the kinase (e.g., recombinant human CK2), a specific peptide substrate, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: ADP-Glo™ Luminescent Kinase Assay (e.g., for PIM1)

  • Perform the kinase reaction by incubating the kinase (e.g., recombinant human PIM1), substrate, ATP, and the test compound in a multiwell plate.

  • After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition and IC50 values as described for the radiometric assay.

Signaling Pathway Diagrams

CK2 Signaling Pathway

G cluster_0 Upstream Signals cluster_1 Downstream Pathways cluster_2 Cellular Processes Growth Factors Growth Factors CK2 CK2 Growth Factors->CK2 Cytokines Cytokines Cytokines->CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt NF_kB NF-κB Pathway CK2->NF_kB Wnt Wnt/β-catenin Pathway CK2->Wnt Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival NF_kB->Survival Wnt->Proliferation Angiogenesis Angiogenesis Wnt->Angiogenesis

Caption: Overview of the CK2 signaling pathway.

PIM Kinase Signaling Pathway

G cluster_0 Upstream Signals cluster_1 Downstream Targets cluster_2 Cellular Outcomes Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Growth Factors Growth Factors Growth Factors->JAK_STAT PIM PIM Kinases JAK_STAT->PIM Bad Bad PIM->Bad p21 p21 PIM->p21 p27 p27 PIM->p27 4E-BP1 4E-BP1 PIM->4E-BP1 Inhibition of Apoptosis Inhibition of Apoptosis Bad->Inhibition of Apoptosis Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression p27->Cell Cycle Progression Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis

References

Application Notes and Protocols for Sonogashira Coupling with 3,5-dibromo-2(1H)-pyrazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] Pyrazinone scaffolds are important pharmacophores found in numerous biologically active compounds. The functionalization of the pyrazinone core, for instance through the introduction of alkynyl moieties via Sonogashira coupling, is a key strategy in the development of novel drug candidates.

This document provides a detailed protocol for the Sonogashira coupling of 3,5-dibromo-2(1H)-pyrazinone with various terminal alkynes. The protocol is adapted from established procedures for structurally similar N-heterocyclic compounds and is intended to serve as a starting point for optimization in specific research applications.

Reaction Principle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt activates the terminal alkyne, facilitating its deprotonation by the amine base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylated product and regenerates the palladium(0) catalyst.

Experimental Protocol

This protocol details a general procedure for the mono-alkynylation of 3,5-dibromo-2(1H)-pyrazinone. For di-alkynylation, the stoichiometry of the terminal alkyne and base should be adjusted accordingly.

Materials:

  • 3,5-dibromo-2(1H)-pyrazinone

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., THF, acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromo-2(1H)-pyrazinone (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF) to the flask, followed by the terminal alkyne (1.1-1.2 equiv.) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically 60-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired alkynylated pyrazinone.

Quantitative Data

The following table summarizes representative yields for the Sonogashira coupling of a similar substrate, 2-amino-3-bromopyridine, with various terminal alkynes. These values can serve as a benchmark for the expected efficiency of the reaction with 3,5-dibromo-2(1H)-pyrazinone.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5-bromo-3-(phenylethynyl)-2(1H)-pyrazinone (hypothetical)94
24-Methylphenylacetylene5-bromo-3-((4-methylphenyl)ethynyl)-2(1H)-pyrazinone (hypothetical)92
34-Methoxyphenylacetylene5-bromo-3-((4-methoxyphenyl)ethynyl)-2(1H)-pyrazinone (hypothetical)87
41-Hexyne5-bromo-3-(hex-1-yn-1-yl)-2(1H)-pyrazinone (hypothetical)85
53,3-Dimethyl-1-butyne5-bromo-3-((3,3-dimethylbut-1-yn-1-yl)-2(1H)-pyrazinone (hypothetical)81

Data adapted from a study on 2-amino-3-bromopyridines for illustrative purposes.[4][5]

Diagrams

Experimental Workflow

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add 3,5-dibromo-2(1H)-pyrazinone, Pd catalyst, and CuI to Schlenk flask B 2. Purge with inert gas (N2 or Ar) A->B C 3. Add anhydrous solvent, terminal alkyne, and base B->C D 4. Stir and heat (e.g., 60-100 °C) C->D E 5. Monitor reaction (TLC, LC-MS) D->E F 6. Cool, dilute, and perform aqueous work-up E->F G 7. Dry and concentrate the organic phase F->G H 8. Purify by column chromatography G->H I Final Product: Alkynyl-Pyrazinone H->I

Caption: Workflow for the Sonogashira coupling of 3,5-dibromo-2(1H)-pyrazinone.

Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd_alkynyl R-Pd(II)-C≡CR'(L2) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Product R-C≡CR' pd_alkynyl->Product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation (Base, CuI) reductive_elimination Reductive Elimination transmetalation Transmetalation oxidative_addition Oxidative Addition deprotonation Deprotonation (Base) ArylHalide R-X (Pyrazinone) ArylHalide->pd_complex Oxidative Addition

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Derivatization of 3,5-Dibromo-2-hydroxypyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 3,5-Dibromo-2-hydroxypyrazine, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are intended to serve as a foundational guide for the synthesis of diverse pyrazine derivatives for screening in various disease models.

Introduction

Pyrazine-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, with numerous derivatives developed as therapeutic agents.[1][2] The pyrazine nucleus is a key pharmacophore in drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The unique electronic properties conferred by the two nitrogen atoms in the pyrazine ring allow for diverse molecular interactions with biological targets.[4]

This compound is a particularly useful starting material for the synthesis of a library of substituted pyrazine derivatives. The two bromine atoms at positions 3 and 5 are amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The hydroxyl group at position 2 can also be functionalized, further increasing the structural diversity of the resulting compounds.

General Workflow for Derivatization

The derivatization of this compound typically follows a multi-step process, beginning with the protection of the hydroxyl group, followed by selective cross-coupling reactions at the bromine-substituted positions, and concluding with deprotection and final modification.

G start Start: this compound protect Protection of Hydroxyl Group (e.g., O-methylation) start->protect suzuki1 Regioselective Suzuki Coupling at C5 protect->suzuki1 buchwald1 Regioselective Buchwald-Hartwig Amination at C5 protect->buchwald1 suzuki2 Suzuki Coupling at C3 suzuki1->suzuki2 buchwald2 Buchwald-Hartwig Amination at C3 suzuki1->buchwald2 buchwald1->suzuki2 buchwald1->buchwald2 deprotect Deprotection of Hydroxyl Group suzuki2->deprotect buchwald2->deprotect final_product Final Derivatized Product deprotect->final_product

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are generalized procedures for the key derivatization reactions of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: O-Methylation of this compound

Objective: To protect the hydroxyl group as a methyl ether to prevent interference in subsequent cross-coupling reactions.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Add methyl iodide (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dibromo-2-methoxypyrazine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To introduce aryl or heteroaryl substituents at the C3 or C5 position.

Materials:

  • 3,5-Dibromo-2-methoxypyrazine (or other protected derivative)

  • Arylboronic acid or ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 3,5-Dibromo-2-methoxypyrazine (1.0 eq), the arylboronic acid or ester (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Objective: To introduce primary or secondary amines at the C3 or C5 position.

Materials:

  • 3,5-Dibromo-2-methoxypyrazine (or other protected derivative)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) in the reaction solvent and stir for 10 minutes.

  • Add 3,5-Dibromo-2-methoxypyrazine (1.0 eq), the amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • Seal the reaction vessel and heat to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Representative Data

The following tables summarize representative yields for the derivatization of a pyrazine scaffold based on published data for structurally similar compounds. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Brominated Pyrazines

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5-bromo-2-methoxypyrazine85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-bromo-2-methoxypyrazine92
33-Pyridinylboronic acid3-(3-Pyridinyl)-5-bromo-2-methoxypyrazine78
44-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-5-bromo-2-methoxypyrazine81

Data adapted from studies on similar brominated heterocyclic systems.

Table 2: Buchwald-Hartwig Amination of Brominated Pyrazines

EntryAmineProductYield (%)
1Morpholine3-Morpholino-5-bromo-2-methoxypyrazine88
2Aniline3-(Phenylamino)-5-bromo-2-methoxypyrazine75
3Benzylamine3-(Benzylamino)-5-bromo-2-methoxypyrazine82
4Piperidine3-Piperidinyl-5-bromo-2-methoxypyrazine90

Data adapted from studies on similar brominated heterocyclic systems.

Medicinal Chemistry Applications and Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[1]

Many pyrazine-based inhibitors are designed to be ATP-competitive, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. This can lead to the inhibition of downstream signaling cascades that promote cell proliferation, survival, and inflammation.

G RTK Receptor Tyrosine Kinase (e.g., FGFR, c-MET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrazine_Inhibitor Pyrazine Derivative (e.g., from this compound) Pyrazine_Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of a representative kinase signaling pathway by a pyrazine derivative.

This diagram illustrates how a pyrazine-based inhibitor can block the signaling cascade initiated by a receptor tyrosine kinase (RTK), such as Fibroblast Growth Factor Receptor (FGFR) or c-MET, leading to the suppression of cancer cell proliferation and survival.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel compounds with potential therapeutic applications. The protocols and data presented here provide a solid foundation for researchers to explore the derivatization of this scaffold and to develop new drug candidates for a variety of diseases. The ability to systematically modify the pyrazine core at multiple positions allows for fine-tuning of the pharmacological properties and the exploration of structure-activity relationships.

References

Application Notes and Protocols for the Halogenation of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chlorination, bromination, and iodination of 2-hydroxypyrazine, a key heterocyclic scaffold in medicinal chemistry. The following protocols are designed to be robust and scalable for applications in drug discovery and development.

Introduction

Halogenated pyrazine derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds. The introduction of a halogen atom onto the pyrazine ring provides a versatile handle for further functionalization through various cross-coupling reactions. This document outlines reliable methods for the selective halogenation of 2-hydroxypyrazine.

Data Presentation: A Comparative Overview of Halogenation Methods

The following table summarizes typical reaction conditions and reported yields for the halogenation of 2-hydroxypyrazine and its derivatives. This data is intended to provide a comparative baseline for selecting the most appropriate method for a specific synthetic goal.

Halogenation MethodReagent(s)SolventTemperature (°C)Time (h)Yield (%)Substrate
Chlorination POCl₃ (equimolar)None (Solvent-free)140-1602>80General hydroxy-azaheterocycles[1][2]
POCl₃ (1.5 eq)Anhydrous Sulfolane70-750.5-1.5Not specifiedGeneral 2-oxoazaheterocycles[3]
POCl₃/PCl₅NoneRefluxNot specifiedGoodSubstituted 2-hydroxypyrazines[4]
POCl₃None190-200Not specifiedGoodSubstituted 2-hydroxypyrazines[4]
Bromination Liquid BromineAcetonitrile10-20Not specifiedNot specified3-Hydroxypyrazine-2-carboxamide[5]
N-Bromosuccinimide (NBS)Acetonitrile/DMFRoom Temperature2-4Not specifiedGeneral procedure for heterocycles
Iodination N-Iodosuccinimide (NIS)Acetonitrile/DichloromethaneRoom Temperature4-8Not specifiedGeneral procedure for heterocycles

Experimental Protocols

Chlorination of 2-Hydroxypyrazine using Phosphorus Oxychloride (POCl₃)

This protocol describes the conversion of 2-hydroxypyrazine to 2-chloropyrazine using phosphorus oxychloride.

Materials:

  • 2-Hydroxypyrazine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Sulfolane (optional)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Method A: Solvent-Free High-Temperature Chlorination [1][2]

  • In a sealed pressure vessel, combine 2-hydroxypyrazine (1.0 eq) and phosphorus oxychloride (1.0-1.5 eq).

  • Heat the mixture to 140-160°C for 2 hours with stirring.

  • Cool the reaction vessel to room temperature, and then carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloropyrazine.

  • Purify the crude product by column chromatography or distillation.

Method B: Chlorination in Sulfolane [3]

  • Dissolve or suspend 2-hydroxypyrazine (1.0 eq) in anhydrous sulfolane to make a 15-20% solution in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add phosphorus oxychloride (1.5 eq) to the mixture.

  • Heat the reaction mixture to 70-75°C and stir for 0.5-1.5 hours, monitoring the reaction progress by TLC or LCMS.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Follow steps 4-7 from Method A for workup and purification.

Bromination of 2-Hydroxypyrazine using N-Bromosuccinimide (NBS)

This protocol outlines the bromination of 2-hydroxypyrazine.

Materials:

  • 2-Hydroxypyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-hydroxypyrazine (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated sodium thiosulfate solution to remove any unreacted bromine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Iodination of 2-Hydroxypyrazine using N-Iodosuccinimide (NIS)

This protocol describes a general method for the iodination of 2-hydroxypyrazine.

Materials:

  • 2-Hydroxypyrazine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) (catalytic amount)

  • Acetonitrile or Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-hydroxypyrazine (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid or sulfuric acid to the reaction mixture.

  • Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, wash the mixture with a saturated sodium thiosulfate solution to quench any remaining NIS.

  • Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the generalized experimental workflow for the halogenation of 2-hydroxypyrazine.

experimental_workflow start Start setup Reaction Setup (2-Hydroxypyrazine, Reagent, Solvent) start->setup reaction Reaction (Heating/Stirring) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/ Distillation) workup->purification product Halogenated 2-Hydroxypyrazine purification->product end End product->end

Caption: Generalized workflow for the halogenation of 2-hydroxypyrazine.

The following diagram illustrates the logical relationship between the starting material and the various halogenated products.

Caption: Reagents for the synthesis of halogenated 2-hydroxypyrazines.

References

Application Notes and Protocols for Protecting Group Strategies for 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protecting group strategies for the selective modification of 3,5-Dibromo-2-hydroxypyrazine, a versatile building block in the synthesis of novel pharmaceutical agents. The protocols detailed below offer practical guidance for the protection of the hydroxyl group as an ether or silyl ether, enabling a wider range of subsequent chemical transformations.

Introduction

This compound is a key intermediate in medicinal chemistry, offering multiple reaction sites for diversification. However, the presence of the acidic hydroxyl group can interfere with many synthetic transformations, such as cross-coupling reactions or the introduction of nucleophiles. Therefore, the temporary protection of this hydroxyl group is often a crucial step in multi-step synthetic sequences. This document outlines reliable protocols for the introduction and removal of common protecting groups, including methyl, benzyl, methoxymethyl (MOM), and tert-butyldimethylsilyl (TBDMS) ethers.

Data Presentation: Comparison of Protecting Group Strategies

The choice of a suitable protecting group depends on the planned synthetic route and the stability of the protecting group to subsequent reaction conditions. The following table summarizes key quantitative data for the protection and deprotection of the hydroxyl group of this compound.

Protecting GroupProtection Reagent(s)BaseSolventTypical Yield (%)Deprotection Reagent(s)Deprotection ConditionsTypical Yield (%)
Methyl (Me) Methyl iodide (MeI)K₂CO₃DMF85-95Boron tribromide (BBr₃)CH₂Cl₂70-85
Benzyl (Bn) Benzyl bromide (BnBr)NaHTHF90-98H₂, Pd/CMeOH95-99
Methoxymethyl (MOM) MOM-ClDIPEACH₂Cl₂80-90HClMeOH/H₂O85-95
TBDMS TBDMS-ClImidazoleDMF90-97TBAFTHF90-98

Experimental Protocols

Methyl (Me) Protection

Protocol 1.1: O-Methylation of this compound

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add methyl iodide (MeI, 1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dibromo-2-methoxypyrazine.

Protocol 1.2: Demethylation of 3,5-Dibromo-2-methoxypyrazine

  • Dissolve 3,5-dibromo-2-methoxypyrazine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.

  • Slowly add a solution of boron tribromide (BBr₃, 1.2 eq) in CH₂Cl₂.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction with methanol, followed by the addition of water.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Benzyl (Bn) Protection

Protocol 2.1: O-Benzylation of this compound

  • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.

  • After the evolution of hydrogen ceases, add benzyl bromide (BnBr, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain 3,5-dibromo-2-(benzyloxy)pyrazine.

Protocol 2.2: Debenzylation of 3,5-Dibromo-2-(benzyloxy)pyrazine

  • Dissolve 3,5-dibromo-2-(benzyloxy)pyrazine (1.0 eq) in methanol (MeOH).

  • Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Methoxymethyl (MOM) Protection

Protocol 3.1: O-MOM Protection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by the dropwise addition of methoxymethyl chloride (MOM-Cl, 1.5 eq).

  • Stir the reaction at room temperature for 6-12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 3,5-dibromo-2-(methoxymethoxy)pyrazine.

Protocol 3.2: Deprotection of 3,5-Dibromo-2-(methoxymethoxy)pyrazine

  • Dissolve the MOM-protected pyrazine (1.0 eq) in a mixture of methanol and water (e.g., 4:1).

  • Add a catalytic amount of concentrated hydrochloric acid (HCl).

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

  • Once the reaction is complete, neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography if necessary.

Tert-Butyldimethylsilyl (TBDMS) Protection

Protocol 4.1: O-TBDMS Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in one portion.

  • Stir the reaction at room temperature for 4-8 hours.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the TBDMS-protected pyrazine.

Protocol 4.2: Deprotection of the TBDMS Ether

  • Dissolve the TBDMS-protected pyrazine (1.0 eq) in anhydrous THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield the deprotected product.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Start This compound Protection_Step Protection Reaction (e.g., Williamson Ether Synthesis) Start->Protection_Step Protecting Agent Base Protected Protected Pyrazine (O-PG) Deprotection_Step Deprotection Reaction (e.g., Hydrogenolysis) Protected->Deprotection_Step Deprotecting Agent Deprotected This compound Protection_Step->Protected Deprotection_Step->Deprotected

Caption: General workflow for the protection and deprotection of this compound.

Protecting_Group_Strategies cluster_ethers Ether Protection cluster_silyl Silyl Ether Protection Start This compound Methyl Methyl (Me) Start->Methyl MeI, Base Benzyl Benzyl (Bn) Start->Benzyl BnBr, Base MOM Methoxymethyl (MOM) Start->MOM MOM-Cl, Base TBDMS TBDMS Start->TBDMS TBDMS-Cl, Base Methyl->Start BBr3 Benzyl->Start H2, Pd/C MOM->Start Acid TBDMS->Start TBAF

Caption: Overview of protecting group strategies for this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-Dibromo-2-hydroxypyrazine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the diazotization of 3,5-dibromo-2-aminopyrazine followed by hydrolysis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Diazotization: The diazonium salt intermediate is not forming efficiently. This can be due to improper temperature control, incorrect stoichiometry of reagents, or degradation of sodium nitrite.- Temperature Control: Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management. - Reagent Stoichiometry: Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to ensure complete conversion of the starting amine. - Reagent Quality: Use freshly purchased or properly stored sodium nitrite. Old or improperly stored sodium nitrite can decompose, leading to lower reactivity.
2. Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and decomposes before it can be hydrolyzed to the desired product. This is often caused by elevated temperatures.- Maintain Low Temperature: As with incomplete diazotization, keeping the temperature below 5 °C is crucial to prevent the premature decomposition of the diazonium salt. - Prompt Hydrolysis: Proceed with the hydrolysis step immediately after the diazotization is complete. Do not let the diazonium salt solution stand for extended periods, even at low temperatures.
3. Inefficient Hydrolysis: The diazonium salt is not converting to the hydroxypyrazine.- Sufficient Acid: Ensure the presence of a strong acid (e.g., sulfuric acid) in the reaction mixture to facilitate the hydrolysis of the diazonium salt. - Reaction Time: Allow sufficient time for the hydrolysis to complete after the diazotization step. Stirring the reaction mixture for an additional 1-2 hours at a slightly elevated temperature (e.g., room temperature) after the addition of sodium nitrite can improve the yield.
Presence of Impurities in the Final Product 1. Unreacted Starting Material: The 3,5-dibromo-2-aminopyrazine is carried through the workup.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material before quenching the reaction. - Purification: If unreacted starting material is present in the final product, it can often be removed by column chromatography on silica gel.
2. Formation of Azo Dyes: The diazonium salt can couple with unreacted aminopyrazine or other aromatic species to form colored azo compounds.- Slow Addition of Nitrite: Add the sodium nitrite solution dropwise and slowly to the reaction mixture to maintain a low concentration of the diazonium salt at any given time, minimizing the chance of coupling reactions. - Purification: Azo dye impurities can typically be removed by recrystallization or column chromatography.
3. Formation of Phenolic Byproducts: If the starting material contains impurities or if the reaction conditions are not optimal, other phenolic compounds may form.- Use Pure Starting Materials: Ensure the purity of the 3,5-dibromo-2-aminopyrazine before starting the reaction. - Purification: Recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography can be effective in removing these byproducts.
Difficult Product Isolation/Purification 1. Product is an Oil or Gummy Solid: This can be due to the presence of impurities that inhibit crystallization.- Thorough Washing: During the workup, wash the organic extracts thoroughly with saturated sodium bicarbonate solution to remove acidic impurities and with brine to remove water-soluble impurities. - Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization to find one that yields a crystalline solid. Common choices include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.
2. Emulsion Formation During Extraction: This can make phase separation difficult and lead to product loss.- Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution to the extraction mixture to help break the emulsion. - Filtration: In stubborn cases, filtering the emulsion through a pad of Celite can help to break it.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in the synthesis of this compound?

A1: The most critical parameter is stringent temperature control during the diazotization step. The reaction should be maintained between 0 and 5 °C to prevent the decomposition of the unstable diazonium salt intermediate. Temperatures above this range can lead to the formation of byproducts and a significant reduction in yield.

Q2: My final product is a dark-colored solid. What is the likely cause and how can I purify it?

A2: A dark-colored product often indicates the presence of azo dye impurities, which form from the coupling of the diazonium salt with unreacted starting material or other nucleophilic species. To purify the product, you can try recrystallization from a suitable solvent system. If that is not sufficient, column chromatography on silica gel is a reliable method for removing colored impurities.

Q3: Can I use a different acid instead of sulfuric acid?

A3: While sulfuric acid is commonly used, other strong, non-nucleophilic acids like tetrafluoroboric acid could potentially be used. However, the reaction conditions may need to be re-optimized. It is important to avoid acids like hydrochloric acid or hydrobromic acid, as the halide ions can act as nucleophiles and lead to the formation of halogenated byproducts (Sandmeyer reaction).

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques. Proton NMR (¹H NMR) spectroscopy should show a characteristic singlet for the proton on the pyrazine ring. Carbon NMR (¹³C NMR), mass spectrometry, and melting point analysis can further confirm the structure and purity.

Q5: Are there alternative methods for synthesizing this compound?

A5: While the diazotization of 3,5-dibromo-2-aminopyrazine is a common route, other methods could potentially be explored. These might include direct bromination of 2-hydroxypyrazine, though this can lead to a mixture of brominated products and may be difficult to control. Another possibility is the cyclization of appropriate precursors to form the dibrominated hydroxypyrazine ring directly. However, the diazotization route is generally the most established and accessible method.

Experimental Protocols

Key Experiment: Synthesis of this compound from 3,5-dibromo-2-aminopyrazine

This protocol is based on established literature procedures.

Materials:

  • 3,5-dibromo-2-aminopyrazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dibromo-2-aminopyrazine in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Cool the sodium nitrite solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the reaction mixture over a period of 1-1.5 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.

  • Monitor the reaction progress by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, slowly pour the reaction mixture into a large beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate three times.

  • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

ParameterValue
Starting Material 3,5-dibromo-2-aminopyrazine
Key Reagents Sulfuric Acid, Sodium Nitrite
Solvent Acetic Acid, Water
Reaction Temperature 0-5 °C (Diazotization)
Reaction Time ~2.5 hours
Reported Yield ~79%
Purification Method Extraction and Recrystallization

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3,5-dibromo- 2-aminopyrazine in Acetic Acid B Cool to 0-5 °C A->B C Add H₂SO₄ B->C E Slowly add NaNO₂ to reaction mixture (0-5 °C) C->E D Prepare aq. NaNO₂ and cool D->E F Stir for 1 hour at 0-5 °C E->F G Quench with ice water F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO₃ and Brine H->I J Dry, Concentrate, and Purify I->J Troubleshooting cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Impure Product Q1 Check Reaction Temperature Start->Q1 Q2 Analyze for Impurities (TLC/NMR) Start->Q2 S1 Improve Temperature Control (Ice-Salt Bath) Q1->S1 Temp > 5 °C S2 Check Reagent Quality & Stoichiometry Q1->S2 Temp OK S3 Optimize Reaction Time Q1->S3 Temp OK S4 Recrystallize Product Q2->S4 Minor Impurities S5 Perform Column Chromatography Q2->S5 Significant Impurities

Technical Support Center: Purification of 3,5-Dibromo-2-hydroxypyrazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 3,5-Dibromo-2-hydroxypyrazine by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

Issue 1: The compound does not dissolve in the hot solvent.

  • Question: I've added the hot solvent to my crude this compound, but it's not dissolving completely. What should I do?

  • Answer: This issue can arise from a few factors. First, ensure you are using a sufficient volume of solvent; add small increments of hot solvent until the solid dissolves. Second, verify that the solvent is at or near its boiling point to maximize solubility. If the compound still does not dissolve, the chosen solvent may be unsuitable. You may need to select a more polar solvent or consider a mixed solvent system. For instance, if you are using a non-polar solvent, try adding a more polar solvent dropwise until dissolution occurs at boiling temperature.

Issue 2: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my dissolved this compound is forming an oil instead of crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this, try one of the following:

    • Reheat the solution to redissolve the oil and then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.

    • Introduce a seed crystal (a small, pure crystal of this compound) to the cooled solution to encourage crystal nucleation.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]

    • Consider using a different recrystallization solvent with a lower boiling point.

Issue 3: No crystals form upon cooling.

  • Question: My solution of this compound has cooled to room temperature, but no crystals have appeared. What is the problem?

  • Answer: This is a common issue that can often be resolved with the following steps:

    • Induce crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[1]

    • Reduce solvent volume: It is possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

    • Check for supersaturation: If the solution is supersaturated, the above induction methods should initiate crystallization.

Issue 4: The recrystallization yield is very low.

  • Question: I have recovered very little pure this compound after recrystallization. How can I improve my yield?

  • Answer: A low yield can result from several factors:

    • Using too much solvent: This will cause a significant amount of your product to remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.

    • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent.

    • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a substantial amount of the product.

    • Inappropriate solvent choice: The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data is not widely published, a good starting point for solvent selection can be inferred from its synthesis. Since this compound is extracted with ethyl acetate during its preparation, ethyl acetate is a promising candidate for recrystallization.[2] Other potential solvents include alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one. The ideal solvent will dissolve the compound when hot but not when cold.

Q2: How can I determine the purity of my recrystallized this compound?

A2: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The reported melting point for this compound is 174-178°C.[2] A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and purity of the compound.

Q3: What should I do if a single-solvent recrystallization does not work well?

A3: If you are unable to find a suitable single solvent, a mixed-solvent recrystallization is a good alternative. In this technique, the compound is dissolved in a "good" solvent (in which it is highly soluble) at its boiling point. A "bad" solvent (in which the compound is poorly soluble) is then added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly to form crystals.

Q4: My recrystallized this compound is still colored. How can I decolorize it?

A4: If the product remains colored (e.g., yellow), it may be due to colored impurities. You can decolorize the solution by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number21943-15-7[2]
Molecular FormulaC₄H₂Br₂N₂O[2]
Molecular Weight253.88 g/mol [2]
AppearanceLight yellow to yellow solid[2]
Melting Point174-178 °C[2]

Table 2: General Solvent Selection Guide for Recrystallization

Solvent ClassExamplesGeneral Suitability for Halogenated Heterocycles
AlcoholsMethanol, EthanolOften good solvents, may require a co-solvent like water.
EstersEthyl acetateA good starting point as it is used in the extraction.
KetonesAcetoneCan be effective, but its high volatility can be a challenge.
HydrocarbonsHexane, HeptaneGenerally poor solvents alone, but useful as anti-solvents in mixed systems.
Water-Poor solubility for most organic compounds, but can be used as an anti-solvent.

Experimental Protocol

Recommended Starting Protocol for Recrystallization of this compound

This is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: Based on the synthesis, ethyl acetate is a recommended starting solvent. Perform a small-scale test by dissolving a small amount of crude product in a test tube with a minimal amount of hot ethyl acetate. If it dissolves completely and precipitates upon cooling, it is a suitable solvent.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a boiling chip. Add a small amount of ethyl acetate and heat the mixture to boiling on a hot plate with stirring. Continue adding hot ethyl acetate in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 1-2% by weight of the solute) and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath for about 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of the solvent.

  • Analysis: Determine the melting point and, if desired, obtain spectroscopic data to confirm the purity of the recrystallized this compound.

Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect crystals crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No oiling_out Compound oils out crystals_form->oiling_out Oils out low_yield Low yield? collect->low_yield induce Induce crystallization (scratch, seed crystal) no_crystals->induce induce->crystals_form reduce_solvent Reduce solvent volume and re-cool induce->reduce_solvent Still no crystals reduce_solvent->crystals_form change_solvent Change solvent or use mixed-solvent system reduce_solvent->change_solvent Still no crystals reheat_add_solvent Reheat, add more solvent, and cool slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool end Pure Crystals low_yield->end No optimize Optimize: - Minimize solvent volume - Ensure slow cooling - Minimize washing low_yield->optimize Yes optimize->end

References

Technical Support Center: Synthesis of 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-2-hydroxypyrazine. Our aim is to address common challenges encountered during this synthetic procedure, ensuring a more efficient and successful experimental outcome.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Diazotization: The conversion of the starting material, 3,5-dibromopyrazin-2-amine, to the diazonium salt intermediate may be insufficient.- Ensure the dropwise addition of sodium nitrite solution is slow and steady to maintain the reaction temperature between 10-15°C.[1] - Verify the purity and stoichiometry of the sodium nitrite. An excess of nitrous acid can be detrimental to the stability of the diazonium salt.[2]
Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at elevated temperatures, leading to a variety of byproducts instead of the desired product.- Strictly maintain the reaction temperature between 10-15°C as specified in the protocol.[1] Use of an ice-salt bath for cooling can be effective. - Use the diazonium salt intermediate immediately in the subsequent step without isolation.
Hydrolysis of Diazonium Salt to Phenolic Impurities: If the temperature rises significantly, the diazonium salt can react with water to form undesired phenolic byproducts.- Careful temperature control is crucial. Monitor the internal reaction temperature closely throughout the addition of sodium nitrite.
Formation of Colored Impurities (Yellow, Orange, or Red) Azo Coupling Side Reaction: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds present in the reaction mixture, such as the starting amine or the product itself, to form colored azo dyes.- Ensure a sufficiently acidic medium to prevent the unreacted amine from acting as a coupling partner.[2] - Maintain a low reaction temperature to minimize the rate of coupling reactions.
Formation of Tar-like Byproducts: Uncontrolled decomposition of the diazonium salt can lead to the formation of complex, polymeric, or tarry substances.- Maintain rigorous temperature control. - Ensure efficient stirring to prevent localized overheating. - Avoid using an old or impure starting amine, as impurities can promote side reactions.
Product is a Dark or Tarry Substance Excessive Reaction Temperature: Significant deviation from the recommended temperature range can lead to extensive decomposition and polymerization.- Re-calibrate temperature monitoring equipment. - Ensure the cooling bath is adequate for the scale of the reaction.
Impure Starting Materials: The presence of impurities in the 3,5-dibromopyrazin-2-amine can lead to a variety of side reactions.- Recrystallize the starting material if its purity is questionable.
Difficulty in Product Isolation/Purification Presence of Multiple Byproducts: If side reactions have occurred, the crude product will be a mixture that is difficult to purify.- Optimize the reaction conditions to minimize byproduct formation before scaling up. - Employ column chromatography for purification if simple recrystallization is ineffective.
Incomplete Neutralization during Workup: Residual acid in the organic layer can interfere with the isolation of the final product.- Ensure thorough washing with a saturated sodium bicarbonate solution until effervescence ceases.[1]

Frequently Asked Questions (FAQs)

Q1: What is the critical temperature range for the diazotization step in this synthesis, and why is it so important?

A1: The critical temperature range for the diazotization of 3,5-dibromopyrazin-2-amine is 10-15°C.[1] Maintaining this temperature is crucial because the intermediate diazonium salt is thermally unstable. At higher temperatures, it can rapidly decompose, leading to a lower yield of the desired this compound and the formation of various byproducts, including phenolic impurities and tar-like substances.

Q2: My reaction mixture turned a dark reddish-brown color. What is the likely cause?

A2: A dark reddish-brown color often indicates the formation of azo compounds. This occurs when the diazonium salt intermediate couples with an electron-rich aromatic species. To minimize this, ensure the reaction medium is sufficiently acidic and that the temperature is kept low to slow down the rate of this side reaction.

Q3: I have a low yield, but the product I isolated is pure. What are the likely reasons?

A3: A low yield of pure product could be due to incomplete conversion of the starting material or loss of product during the workup and purification steps. Ensure that the reaction goes to completion by allowing for the specified reaction time after the addition of sodium nitrite.[1] During the workup, be meticulous with the extraction and washing steps to avoid loss of the product.

Q4: Can I use a different acid instead of sulfuric acid?

A4: While other strong mineral acids like hydrochloric acid are often used for diazotization, the specified protocol uses sulfuric acid.[1] The choice of acid can influence the stability of the diazonium salt and the overall reaction outcome. It is recommended to adhere to the specified protocol unless you have a specific reason and supporting literature for making a substitution. For weakly basic amines, conducting the reaction in concentrated acids like sulfuric acid is often recommended.[2]

Q5: What is the purpose of the acetic acid in the reaction?

A5: Acetic acid serves as a solvent for the starting material, 3,5-dibromopyrazin-2-amine, and helps to maintain an acidic environment for the reaction.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthetic procedure.[1]

Materials:

  • 3,5-dibromopyrazin-2-amine

  • Acetic acid

  • Sulfuric acid

  • Sodium nitrite

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol) in acetic acid (300 mL) with stirring.

  • Cool the solution and add sulfuric acid (50 mL) dropwise, maintaining the temperature between 15-25°C.

  • Prepare a solution of sodium nitrite (16.6 g, 0.24 mol) in water (100 mL).

  • Cool the reaction mixture to 10-15°C and add the sodium nitrite solution dropwise over 1.5 hours, ensuring the temperature remains within this range.

  • After the addition is complete, continue to stir the reaction mixture at 10-15°C for an additional hour.

  • Pour the reaction mixture into water (3 L) and extract with ethyl acetate (3 x 1 L).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 1 L) and brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a yellow solid.

Visualizing the Synthesis and Side Reactions

The following diagrams illustrate the main synthetic pathway and potential side reactions.

Synthesis_Pathway cluster_main Main Synthesis Pathway Starting Material 3,5-Dibromo-2-aminopyrazine Diazonium Salt 3,5-Dibromo-2-diazoniumpyrazine Starting Material->Diazonium Salt NaNO₂, H₂SO₄, Acetic Acid 10-15°C Product This compound Diazonium Salt->Product H₂O (Hydrolysis)

Caption: Main synthesis pathway for this compound.

Side_Reactions Diazonium Salt 3,5-Dibromo-2-diazoniumpyrazine Azo Compound Azo Dye Byproduct Diazonium Salt->Azo Compound Coupling Reaction Decomposition Products Tar-like Byproducts Diazonium Salt->Decomposition Products Uncontrolled Decomposition (High Temperature) Phenolic Byproducts Other Phenolic Byproducts Diazonium Salt->Phenolic Byproducts Excessive Hydrolysis (High Temperature) Unreacted Amine 3,5-Dibromo-2-aminopyrazine Unreacted Amine->Azo Compound

References

Technical Support Center: Optimizing Suzuki Coupling of 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction of 3,5-Dibromo-2-hydroxypyrazine. This challenging substrate requires careful optimization of reaction conditions, with catalyst loading being a critical parameter.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of a dihalo-N-heterocycle like this compound?

A1: For challenging substrates such as dihalo-N-heterocycles, a typical starting palladium catalyst loading is in the range of 1-5 mol%.[1] For initial screening, starting with 2-3 mol% is a reasonable approach.[2] Depending on the activity of the chosen catalyst/ligand system and the reactivity of the boronic acid, it may be possible to reduce the loading significantly, sometimes to well below 1 mol%.[3][4] Conversely, if the reaction is sluggish, an increase in catalyst loading may be required.[5]

Q2: Why is optimizing catalyst loading so important for this reaction?

A2: Optimizing catalyst loading is crucial for several reasons. Economically, palladium catalysts and specialized ligands are expensive, so using the minimum amount necessary reduces costs.[6] Scientifically, excessively high catalyst loading can sometimes lead to an increase in side reactions, while too little will result in low or incomplete conversion. Environmentally, reducing the amount of heavy metal catalyst makes the reaction more sustainable and simplifies purification by minimizing residual palladium in the final product.[6]

Q3: What are the main challenges specific to the Suzuki coupling of this compound?

A3: This substrate presents several challenges. As an N-heterocycle, the pyrazine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[7][8] As an electron-deficient system, the oxidative addition step can be sluggish. Furthermore, the presence of two bromine atoms raises the issue of selectivity (mono- vs. di-arylation), which must be carefully controlled through stoichiometry and reaction conditions. The 2-hydroxy group may also influence the electronic properties and reactivity of the pyrazine ring.

Q4: How should I select a palladium catalyst and ligand for this substrate?

A4: For electron-deficient and N-heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ may have lower activity.[1] Modern catalyst systems that utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective.[9][10] These ligands stabilize the active Pd(0) species, promote the challenging oxidative addition step, and can prevent catalyst inhibition by the pyrazine nitrogen.[10][11] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can also improve reproducibility.[12]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows very little or no product formation. What are the likely causes and solutions?

A: This is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.

  • Possible Cause 1: Catalyst Inactivity or Deactivation. The palladium catalyst may be inactive due to oxidation (use of old reagents) or inhibition by the pyrazine nitrogen.[7][12]

    • Solution: Use a fresh batch of palladium precatalyst and high-purity, degassed solvents. Employ a robust ligand system, such as a bulky, electron-rich Buchwald-type phosphine or an NHC ligand, which is known to perform well with N-heterocycles.[1][9] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst.[12][13]

  • Possible Cause 2: Suboptimal Catalyst Loading. The amount of catalyst may be insufficient to drive the reaction.

    • Solution: If conversion is low, incrementally increase the catalyst loading. For example, if you started at 1 mol%, try subsequent experiments at 3 mol% and 5 mol%.[5] Monitor the reaction to see if the conversion rate improves.

  • Possible Cause 3: Inappropriate Base or Solvent. The base is critical for activating the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent system.[9]

    • Solution: Screen different bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are common and effective choices.[5] The solvent must solubilize all reagents; common systems include mixtures of an organic solvent (like 1,4-dioxane, THF, or toluene) with water.[5]

Issue 2: Significant Formation of Byproducts

Q: I am getting my desired product, but also significant amounts of impurities. What are these byproducts and how can I minimize them?

A: Side reactions can compete with your desired coupling, reducing yield and complicating purification. The most common byproducts are from homocoupling and protodeboronation.

  • Possible Cause 1: Homocoupling. This is the self-coupling of your boronic acid to form a biaryl byproduct. It is often caused by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[12][14]

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[12][13] Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst designed for efficient generation of the active species can also minimize this side reaction.[13]

  • Possible Cause 2: Protodeboronation. This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom from water or other protic sources. This side reaction is common with electron-deficient or heterocyclic boronic acids.[14][15]

    • Solution: Use a milder base, such as KF or K₂CO₃, as stronger bases can accelerate protodeboronation in aqueous media.[12] Alternatively, switching to anhydrous reaction conditions can significantly reduce this side reaction.[12] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids can also prevent premature decomposition.[16][17]

Issue 3: Poor Control Over Selectivity (Mono- vs. Di-substitution)

Q: I am trying to synthesize the mono-arylated product, but I'm getting a mixture with the di-arylated product. How can I improve selectivity?

A: Achieving selective mono-substitution on a di-halo substrate requires precise control over reaction conditions.

  • Possible Cause 1: Incorrect Stoichiometry. Using too much boronic acid will favor the second coupling reaction.

    • Solution: For mono-arylation, use a slight excess or stoichiometric amount of the boronic acid (e.g., 1.0 to 1.1 equivalents).[5] Monitor the reaction carefully by TLC or LC-MS and stop it once the starting material is consumed.

  • Possible Cause 2: High Reactivity. High temperatures or a highly active catalyst system might drive the reaction to di-substitution even with controlled stoichiometry.

    • Solution: Try lowering the reaction temperature. A lower temperature will slow down the second coupling reaction more significantly than the first, often improving selectivity. You can also screen different catalyst/ligand systems, as some may offer better selectivity for mono-arylation.

Data Presentation

Table 1: Example Screening of Catalyst Loading for Mono-Arylation
EntryCatalyst SystemCatalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Yield of Mono-Product (%)Notes
1Pd(OAc)₂ / SPhos1.0K₃PO₄ (2.0)Dioxane/H₂O (4:1)10045Incomplete conversion.
2Pd(OAc)₂ / SPhos3.0 K₃PO₄ (2.0)Dioxane/H₂O (4:1)10082 Good conversion, minimal byproducts.
3Pd(OAc)₂ / SPhos5.0K₃PO₄ (2.0)Dioxane/H₂O (4:1)10075Increased di-substituted byproduct observed.
4Pd(PPh₃)₄3.0K₂CO₃ (2.0)Toluene/H₂O (4:1)10030Low conversion.
5XPhos Pd G32.0K₃PO₄ (2.0)Dioxane/H₂O (4:1)8078Good yield at a lower temperature.

This table presents illustrative data to guide an optimization strategy.

Experimental Protocols

General Protocol for Screening Catalyst Loading

This procedure provides a framework for a small-scale reaction to test a set of conditions. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv. for mono-substitution), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]

    • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.[12]

  • Reaction Setup:

    • Seal the Schlenk flask, and evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[13]

    • Add the pre-weighed catalyst to the flask under a positive flow of inert gas.

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.[12][18]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80–100 °C).[12][19]

    • Stir the reaction mixture vigorously to ensure proper mixing, especially for biphasic systems.[12]

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, LC-MS, or GC-MS.[12]

  • Work-up and Analysis:

    • Once the reaction is complete (or has stopped progressing), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[18]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired product and determine the yield.[18]

Visualizations

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Purity & Stability (Aryl Halide, Boronic Acid, Solvents) start->check_reagents First check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_atmosphere optimize_catalyst Optimize Catalyst System check_atmosphere->optimize_catalyst If reagents & setup are OK increase_loading Increase Catalyst Loading (e.g., 1 -> 3 -> 5 mol%) optimize_catalyst->increase_loading change_ligand Screen Ligands (e.g., Buchwald, NHC) increase_loading->change_ligand If still low yield optimize_conditions Optimize Base & Solvent change_ligand->optimize_conditions After finding active catalyst screen_base Screen Bases (K3PO4, Cs2CO3, K2CO3) optimize_conditions->screen_base screen_solvent Screen Solvents (Dioxane, Toluene, THF with H2O) screen_base->screen_solvent optimize_temp Adjust Temperature screen_solvent->optimize_temp increase_temp Increase Temperature optimize_temp->increase_temp success Improved Yield increase_temp->success

Caption: A troubleshooting workflow for addressing low-yield Suzuki coupling reactions.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa pdiia Ar-Pd(II)-X(L2) oa->pdiia trans Transmetalation pdiia->trans pdiib Ar-Pd(II)-Ar'(L2) trans->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regenerated product Ar-Ar' (Product) re->product sub_halide Ar-X (this compound) sub_halide->oa sub_boron Ar'-B(OR)2 (Boronic Acid/Ester) sub_boron->trans base Base base->trans note Note: Insufficient catalyst loading leads to a low concentration of active Pd(0), stalling the cycle and causing low conversion.

References

troubleshooting low reactivity of 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Dibromo-2-hydroxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical synthesis and functionalization of this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Q1: I am experiencing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I improve the outcome?

A1: Low reactivity in Suzuki-Miyaura couplings with this compound is a common issue that can often be attributed to several factors related to the catalyst system, reaction conditions, and the inherent properties of the pyrazine substrate.

Potential Causes and Troubleshooting Steps:

  • Inadequate Catalyst System: The choice of palladium catalyst and ligand is critical for the successful coupling of electron-deficient heteroaromatic halides. Standard catalysts may not be sufficiently active.

    • Recommendation: Employ more active, modern catalyst systems. Bulky, electron-rich phosphine ligands are often effective for challenging substrates. Consider screening a variety of ligands.[1]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, leading to catalyst deactivation.[2]

    • Recommendation: The use of bulky ligands can disfavor the binding of the pyrazine nitrogen to the palladium.

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. The strength and nature of the base can significantly impact the reaction rate and yield.

    • Recommendation: A screening of bases is recommended. While strong bases like NaOH or K₂CO₃ are common, for sensitive substrates, weaker bases such as K₃PO₄ or Cs₂CO₃ might be more suitable, potentially requiring higher temperatures or longer reaction times.[2]

  • Sub-optimal Solvent and Temperature: The solvent's polarity and its ability to dissolve all reaction components are important. Insufficient temperature can lead to slow or stalled reactions.

    • Recommendation: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. A mixture of an organic solvent with water is often necessary to dissolve the inorganic base. Reaction temperatures typically range from 80-120 °C.

  • Decomposition of Boronic Acid: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures and in the presence of water and base.

    • Recommendation: Use a slight excess of the boronic acid (1.2-1.5 equivalents). Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3]

Issue 2: Poor Regioselectivity in Monosubstitution Reactions

Q2: I am trying to perform a monosubstitution on this compound, but I am getting a mixture of products or the reaction is not selective for one bromine atom. How can I control the regioselectivity?

A2: Achieving regioselectivity in the functionalization of this compound is a key challenge. The electronic environment of the two bromine atoms at the C3 and C5 positions is different, which can be exploited to favor substitution at one site over the other. The hydroxyl group at C2 is an electron-donating group, which can influence the reactivity of the adjacent C3 position.

Factors Influencing Regioselectivity and Strategies for Control:

  • Electronic Effects: The pyrazine ring is electron-deficient. The hydroxyl group at C2 can donate electron density into the ring, potentially making the C3 position less electrophilic than the C5 position. In palladium-catalyzed cross-coupling reactions, oxidative addition is often the rate-determining step, and it is influenced by the electron density at the carbon-halogen bond.

  • Steric Hindrance: The hydroxyl group at the C2 position can sterically hinder the approach of the catalyst to the C3-bromo position, potentially favoring reaction at the less hindered C5 position.

  • Catalyst and Ligand Control: The choice of catalyst and ligand can have a profound impact on regioselectivity. Different ligands can have different steric and electronic properties that favor coordination and oxidative addition at one site over the other. For the structurally similar 3,5-dibromo-2-pyrone, Stille couplings have been shown to be regioselective for the C3 position, and this selectivity can be enhanced by the addition of Cu(I) salts.[4] A similar strategy could be explored for this compound.

Troubleshooting Flowchart for Poor Regioselectivity:

G start Start: Poor Regioselectivity problem Mixture of 3- and 5-substituted products start->problem strategy1 Modify Catalyst System problem->strategy1 strategy2 Adjust Reaction Temperature problem->strategy2 strategy3 Change the Base problem->strategy3 ligand Screen Different Ligands (e.g., bulky vs. less bulky) strategy1->ligand additive Consider Additives (e.g., Cu(I) salts) strategy1->additive temp_low Lower Temperature to Exploit Kinetic Differences strategy2->temp_low base_weak Try Weaker Bases (e.g., K3PO4) strategy3->base_weak

Caption: Troubleshooting logic for poor regioselectivity.

Issue 3: Low or No Yield in Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of this compound is not working. What are the common pitfalls and how can I optimize the reaction?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-deficient substrates like this compound is highly dependent on the reaction conditions.[5][6][7]

Potential Causes and Troubleshooting Steps:

  • Incompatible Base: Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used but can be incompatible with certain functional groups. The hydroxyl group on the pyrazine ring might be deprotonated, affecting its reactivity or causing side reactions.

    • Recommendation: Consider using weaker carbonate bases like Cs₂CO₃ or K₂CO₃, which have broad functional group tolerance.[7]

  • Catalyst and Ligand Selection: As with Suzuki couplings, the choice of the palladium catalyst and ligand is paramount.

    • Recommendation: For challenging aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[1]

  • Solvent Choice: The solvent can influence the solubility of the base and the stability of the catalytic species.

    • Recommendation: Aprotic solvents like toluene, dioxane, or THF are generally effective.[7]

  • Amine Reactivity: The nature of the amine coupling partner (primary vs. secondary, steric hindrance) will affect the reaction rate.

    • Recommendation: For less reactive amines, more forcing conditions (higher temperature, longer reaction times) may be necessary.

Data Presentation: Catalyst Systems for Cross-Coupling of Dihalo-N-Heterocycles

The following table summarizes catalyst systems that have been reported to be effective for Suzuki-Miyaura and Buchwald-Hartwig reactions of challenging dihalo-N-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemperature (°C)Notes
Suzuki-MiyauraPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60-100Effective for sterically hindered substrates.[3]
Suzuki-MiyauraPd₂(dba)₃XPhosK₃PO₄Toluene100Good for a broad range of aryl bromides.
Suzuki-MiyauraPdCl₂(dppf)-Na₂CO₃Dioxane/H₂O80-110A common and often effective system.[8]
Buchwald-HartwigPd₂(dba)₃BINAPCs₂CO₃Toluene100Good for a variety of amines.[1]
Buchwald-HartwigPd(OAc)₂XPhosK₂CO₃t-BuOH100Effective for aryl chlorides, suggesting high activity.[7]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) and ligand if separate.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Trial Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL).

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A ArAr Ar-Ar' F->ArAr ArX Ar-X ArX->B ArBOH2 Ar'-B(OH)2 + Base ArBOH2->D

Caption: Generalized Suzuki-Miyaura catalytic cycle.

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)L B Oxidative Addition A->B C Ar-Pd(II)-X(L) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR2(L) D->E F Reductive Elimination E->F F->A ArNR2 Ar-NR'2 F->ArNR2 ArX Ar-X ArX->B HNR2 HNR'2 + Base HNR2->D

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

References

byproduct identification in 3,5-Dibromo-2-hydroxypyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2-hydroxypyrazine. The information is designed to help identify and mitigate the formation of common byproducts during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is through the diazotization of 3,5-dibromopyrazin-2-amine. This reaction is typically carried out in an acidic medium (e.g., a mixture of acetic and sulfuric acid) using sodium nitrite at low temperatures (0-15°C). The resulting diazonium salt is then hydrolyzed in situ to yield the desired product.

Q2: What are the theoretically possible byproducts in the synthesis of this compound via diazotization?

A2: Several byproducts can potentially form during the diazotization of 3,5-dibromopyrazin-2-amine. These include:

  • Unreacted Starting Material: 3,5-dibromopyrazin-2-amine may be present due to incomplete diazotization.

  • Azo Compounds: Dimeric azo compounds can form if the intermediate diazonium salt couples with the starting amine or the product.

  • De-aminated Product: Formation of 3,5-dibromopyrazine can occur through the reduction of the diazonium group.

  • Substitution Byproducts: If other nucleophiles are present (e.g., chloride ions from an improper acid choice), substitution of the diazonium group can lead to other compounds like 3,5-Dibromo-2-chloropyrazine.

Q3: How does temperature control affect the reaction?

A3: Temperature control is critical in diazotization reactions.[1][2] Aryl diazonium salts are generally unstable at higher temperatures.[2] Maintaining a low temperature (typically 0-10°C) is crucial to prevent the premature decomposition of the diazonium salt intermediate, which can lead to the formation of tars and other degradation products.[1]

Q4: Why is the choice of acid important in this synthesis?

A4: The acid serves two primary purposes: to form nitrous acid from sodium nitrite and to maintain a low pH to stabilize the diazonium salt. A mixture of sulfuric acid and acetic acid is often used. Using hydrochloric acid is generally avoided as the chloride ion is a competing nucleophile that can lead to the formation of chlorinated byproducts via a Sandmeyer-type reaction, especially in the presence of trace metal impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of this compound 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Formation of significant amounts of byproducts.1. Ensure slow, dropwise addition of sodium nitrite solution to maintain the low temperature. 2. Strictly maintain the reaction temperature between 0-10°C. 3. Analyze the crude product by HPLC or LC-MS to identify the major byproducts and adjust reaction conditions accordingly.
Presence of a colored impurity (red/orange/yellow) Formation of an azo-compound byproduct. Azo dyes are often colored.[3][4]1. Ensure the pH of the reaction mixture is strongly acidic to disfavor azo coupling. 2. Maintain a low temperature, as coupling reactions are often more favorable at slightly higher temperatures. 3. Purify the final product using column chromatography or recrystallization.
Detection of unreacted 3,5-dibromopyrazin-2-amine in the final product Insufficient amount of sodium nitrite or incomplete reaction.1. Use a slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time after the addition of sodium nitrite to ensure complete conversion.
Identification of 3,5-dibromopyrazine in the product mixture Reduction of the diazonium salt intermediate.1. Avoid the presence of any reducing agents in the reaction mixture. 2. Ensure all glassware is clean and free of contaminants that could act as catalysts for reduction.

Experimental Protocols

Synthesis of this compound

This protocol is based on the diazotization of 3,5-dibromopyrazin-2-amine.

Materials:

  • 3,5-dibromopyrazin-2-amine

  • Acetic acid

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a stirrer and a thermometer, dissolve 3,5-dibromopyrazin-2-amine in acetic acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.

  • In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution to 0-5°C.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-10°C for an additional hour.

  • Pour the reaction mixture into a larger beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Byproduct Identification Workflow

A general workflow for the identification of byproducts is as follows:

  • Initial Analysis: Analyze the crude reaction mixture using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the number of components.

  • Separation: Isolate the major byproducts from the crude mixture using preparative column chromatography.

  • Structural Elucidation: Characterize the isolated byproducts using a combination of analytical techniques:

    • Mass Spectrometry (MS): To determine the molecular weight of the byproduct.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Confirmation: Compare the spectral data with known compounds or use fragmentation patterns in MS to confirm the proposed structures.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_byproducts Potential Byproduct Formation Starting Material 3,5-dibromopyrazin-2-amine Diazonium Salt Pyrazine Diazonium Salt (Intermediate) Starting Material->Diazonium Salt NaNO₂, H₂SO₄, AcOH 0-10°C Unreacted SM Unreacted Starting Material Starting Material->Unreacted SM Incomplete Reaction Product This compound Diazonium Salt->Product H₂O (Hydrolysis) Azo Byproduct Azo Compound Diazonium Salt->Azo Byproduct Coupling with Amine/Product Reduced Byproduct 3,5-dibromopyrazine Diazonium Salt->Reduced Byproduct Reduction

Caption: Reaction pathway for the synthesis of this compound and potential byproduct formation.

Experimental_Workflow Start Crude Reaction Mixture TLC_HPLC TLC & HPLC Analysis Start->TLC_HPLC Column_Chromatography Preparative Column Chromatography TLC_HPLC->Column_Chromatography Isolated_Byproduct Isolated Byproduct(s) Column_Chromatography->Isolated_Byproduct MS Mass Spectrometry (MS) Isolated_Byproduct->MS NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Byproduct->NMR IR IR Spectroscopy Isolated_Byproduct->IR Structure Structure Elucidation MS->Structure NMR->Structure IR->Structure

Caption: Experimental workflow for byproduct identification and characterization.

References

Technical Support Center: Column Chromatography Purification of 3,5-Dibromo-2-hydroxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3,5-Dibromo-2-hydroxypyrazine and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound derivatives?

For the purification of this compound derivatives, silica gel is the most commonly used stationary phase due to its versatility in separating compounds of moderate polarity.[1][2] However, if the derivative is found to be sensitive to the acidic nature of silica gel, leading to degradation, alternative stationary phases should be considered.[3] These alternatives include neutralized silica gel, alumina (neutral or basic), or even reversed-phase silica (C18) for highly polar derivatives.[3]

Q2: Which mobile phase (eluent) is suitable for the column chromatography of these derivatives?

A typical mobile phase for the purification of pyrazine derivatives on a silica gel column consists of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent like ethyl acetate or dichloromethane.[1][4] A common starting point for separating pyrazine derivatives is a 90:10 mixture of hexane/ethyl acetate.[1] For more polar compounds, a combination of methanol and dichloromethane may be effective.[4]

Q3: How can I determine the optimal mobile phase composition?

The ideal mobile phase composition is best determined using Thin Layer Chromatography (TLC) prior to running the column.[2] The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.2-0.4. This Rf range generally provides good separation on a column.[5]

Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do?

Degradation on a silica gel column is often due to the acidic nature of the silica. To circumvent this, you can use a deactivated stationary phase.[3][6] This can be achieved by:

  • Using triethylamine-deactivated silica: You can prepare this by washing the silica gel with a solvent system containing 1-3% triethylamine.[6]

  • Adding a basic modifier to the eluent: Incorporating a small amount of triethylamine (0.1-1%) into the mobile phase can help neutralize the acidic sites on the silica gel and prevent degradation of acid-sensitive compounds.[5]

  • Using an alternative stationary phase: Alumina is a more basic stationary phase and can be a good alternative for acid-sensitive compounds.[3]

Q5: I am observing significant peak tailing during the chromatography of my pyrazine derivative. How can this be resolved?

Peak tailing with basic compounds like pyrazine derivatives on silica gel is a common issue.[7] This is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.[7] To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of triethylamine or ammonia in the eluent can improve peak shape by competing with the basic sites on your compound for interaction with the silica gel.[4][8]

  • Use an amine-functionalized silica gel: This type of stationary phase is specifically designed to improve the chromatography of basic compounds.[8]

Experimental Protocols

Protocol 1: General Column Chromatography for this compound Derivatives

This protocol outlines a general procedure for the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh for flash chromatography)[9]

  • Non-polar solvent (e.g., Hexane)

  • Polar solvent (e.g., Ethyl Acetate)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.[9]

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. For samples with poor solubility, dry loading is recommended.[6]

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[2]

  • Fraction Collection: Collect fractions in separate tubes.[2]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.[2]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation: Recommended Solvent Systems

The following table provides starting solvent systems for the purification of this compound derivatives based on their expected polarity.

Compound PolarityStationary PhaseInitial Mobile Phase (v/v)Gradient Elution Suggestion
Non-polar to Moderately PolarSilica Gel95:5 Hexane:Ethyl AcetateIncrease Ethyl Acetate concentration in 5-10% increments
PolarSilica Gel98:2 Dichloromethane:MethanolIncrease Methanol concentration in 1-2% increments
Acid-SensitiveDeactivated Silica Gel or Alumina95:5 Hexane:Ethyl Acetate with 0.1% TriethylamineIncrease Ethyl Acetate concentration in 5-10% increments

Troubleshooting Guide

ProblemObservationProbable Cause(s)Solution(s)
No Elution The compound does not move from the top of the column.The mobile phase is not polar enough.Gradually increase the polarity of the eluent.[4]
Poor Separation Compounds elute together or with significant overlap.- Incorrect mobile phase composition. - Column overloading.- Optimize the solvent system using TLC to achieve better separation of spots. - Reduce the amount of crude material loaded onto the column.
Compound Degradation Streaking on TLC or loss of product during chromatography.The compound is sensitive to the acidic nature of silica gel.- Use deactivated silica gel or alumina.[3][6] - Add a small amount of triethylamine to the eluent.[5]
Peak Tailing Asymmetric peaks with a "tail".Strong interaction of the basic pyrazine derivative with acidic silica.- Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[4][7] - Use amine-functionalized silica gel.[8]
Insoluble Sample The crude product does not dissolve in the mobile phase.Poor solubility of the compound in the chosen eluent.- Dissolve the sample in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane) before loading. - Use the dry loading technique where the sample is pre-adsorbed onto a small amount of silica gel.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Optimal Solvent System Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Gradient Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: A general experimental workflow for the column chromatography purification of this compound derivatives.

troubleshooting_workflow start Problem Encountered During Column Chromatography q1 Is the compound eluting? start->q1 sol1 Increase Mobile Phase Polarity q1->sol1 No q2 Is the separation poor? q1->q2 Yes sol1->q2 sol2 Optimize Solvent System via TLC & Reduce Sample Load q2->sol2 Yes q3 Is there evidence of compound degradation? q2->q3 No sol2->q3 sol3 Use Deactivated Silica/Alumina or Add Base to Eluent q3->sol3 Yes q4 Are the peaks tailing? q3->q4 No sol3->q4 sol4 Add Basic Modifier to Eluent or Use Amine-Functionalized Silica q4->sol4 Yes end Successful Purification q4->end No sol4->end

Caption: A troubleshooting decision tree for common issues encountered during the purification of this compound derivatives.

References

effect of base selection on 3,5-Dibromo-2-hydroxypyrazine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the critical role of base selection in palladium-catalyzed coupling reactions involving 3,5-Dibromo-2-hydroxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in common cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira?

A1: In palladium-catalyzed cross-coupling reactions, the base performs several crucial functions depending on the reaction type:

  • Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron reagent (boronic acid or ester) into a more nucleophilic "ate" complex (e.g., RB(OH)₃⁻).[1] This boronate species is more reactive towards the palladium center, facilitating the key transmetalation step of the catalytic cycle.

  • Buchwald-Hartwig Amination: The base is essential for deprotonating the amine coupling partner, either before or after it coordinates to the palladium center.[2][3] This generates a more nucleophilic amide that can displace the halide on the palladium complex, leading to the formation of the C-N bond upon reductive elimination.[4] Strong bases are often required for this transformation.[5][6]

  • Sonogashira Coupling: An amine base is typically used to deprotonate the terminal alkyne, forming a copper(I) acetylide intermediate in the presence of a copper co-catalyst.[7][8] This acetylide then undergoes transmetalation to the palladium complex. The base also acts as a scavenger for the hydrogen halide (HX) generated during the reaction.[7]

Q2: Why is base selection especially critical for a substrate like this compound?

A2: The structure of this compound presents unique challenges that make base selection paramount:

  • Lewis Basic Nitrogen Atoms: The pyrazine ring contains two nitrogen atoms that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9] The choice of base can influence these interactions.

  • Acidic Hydroxyl Group: The 2-hydroxy group is acidic and can be deprotonated by the base. This can alter the electronic properties of the pyrazine ring and its reactivity. A strong base like sodium tert-butoxide (NaOtBu) will readily deprotonate this group, which may be either beneficial or detrimental.

  • Substrate/Product Stability: Pyrazine derivatives can be sensitive to harsh reaction conditions.[10] An overly strong base may cause decomposition of the starting material or the desired product, leading to lower yields.[5]

  • Solubility: The solubility of both the substrate and the inorganic base can impact reaction rates. Bases with good solubility, such as cesium carbonate (Cs₂CO₃), are often effective.[5] For heterogeneous bases, particle size can affect the outcome, and grinding the base before use is recommended.[5]

Q3: What are the common starting points for base selection in coupling reactions with heteroaryl halides?

A3: For initial screening, a range of bases with varying strengths and properties should be considered:

  • For Suzuki-Miyaura: Weak inorganic bases are a good starting point. Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are common choices.[11][12][13] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[5][14]

  • For Buchwald-Hartwig: This reaction often requires stronger bases. Sodium tert-butoxide (NaOtBu) is the most common and highly effective base.[2][5] However, if the substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or more active catalyst systems.[5]

  • For Sonogashira: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard, often used in conjunction with a copper(I) co-catalyst.[8]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Coupled Product

Possible CauseRecommended Solution
Insufficient Base Strength or Solubility The chosen base may be too weak to facilitate the key catalytic step (e.g., boronic acid activation or amine deprotonation). Switch to a stronger base (e.g., move from K₂CO₃ to K₃PO₄ or Cs₂CO₃ for Suzuki; use NaOtBu for Buchwald-Hartwig).[5][14] Ensure the base is finely powdered to maximize surface area. Consider a more soluble base like Cs₂CO₃ or explore anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[9]
Base-Induced Degradation A strong base like NaOtBu may be degrading the substrate or product, especially at elevated temperatures.[15] Switch to a weaker inorganic base (e.g., K₂CO₃, K₃PO₄) and compensate by increasing the reaction temperature or using a more active palladium pre-catalyst/ligand combination.[5]
Catalyst Inhibition/Deactivation The pyrazine nitrogen atoms or the deprotonated hydroxyl group may be poisoning the palladium catalyst. The addition of additives like trimethyl borate can sometimes mitigate catalyst inhibition by heteroatoms.[9] Alternatively, screening different phosphine ligands is crucial, as bulky, electron-rich ligands can protect the palladium center and accelerate the reaction.[3]

Problem 2: Significant Formation of Side Products (e.g., Protodehalogenation)

Possible CauseRecommended Solution
Protodeboronation (Suzuki) The boronic acid coupling partner may be unstable under the reaction conditions, leading to its replacement by a proton from the solvent or trace water. This is more common with electron-poor boronic acids.[16] Using anhydrous solvents and bases can help. Alternatively, using a boronic ester (e.g., neopentyl or pinacolyl) can increase stability.[9]
Hydrodehalogenation The starting this compound is being reduced instead of coupled. This can be caused by certain base/solvent combinations, particularly in the presence of water. Try switching the base or running the reaction under strictly anhydrous conditions.[13]
Homocoupling The boronic acid (Suzuki) or terminal alkyne (Sonogashira) is coupling with itself. This often points to issues with the oxidative addition or transmetalation steps. Re-evaluate the catalyst system, base, and ensure rigorous exclusion of oxygen from the reaction.

Data Presentation

Effect of Base Selection on Suzuki Coupling Yield

The following table provides illustrative data on how the choice of base can significantly impact the yield of a model Suzuki-Miyaura reaction between a 3,5-dihalo-2-hydroxypyrazine derivative and phenylboronic acid. Conditions are representative and should be optimized for specific substrates.

EntryBase (3.0 eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)1001235
2Na₂CO₃DMF/H₂O (4:1)1001242[12]
3K₃PO₄Dioxane/H₂O (4:1)100878
4Cs₂CO₃Toluene/H₂O (2:1)80691[17]
5NaOtBuAnhydrous THF65465¹
6TEADioxane/H₂O (4:1)10012<5[11]

¹Significant substrate decomposition observed.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the monosubstitution of this compound. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the chosen base (e.g., Cs₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ [2 mol%] and XPhos [4 mol%], or a pre-formed catalyst like XPhos Pd G3 [2 mol%]).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted 2-hydroxypyrazine derivative.

Visualization

Troubleshooting Workflow for Pyrazine Coupling Reactions

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the coupling reactions of this compound, with a focus on decisions related to base selection.

G start Reaction Outcome? no_reaction No or Low Conversion (<20%) start->no_reaction side_products Side Products Dominant (e.g., Debromination) start->side_products good_conversion Good Conversion, Low Isolated Yield start->good_conversion base_check Is Base Strong/Soluble Enough? no_reaction->base_check base_strength_check Is Base Too Strong? side_products->base_strength_check purification_check Purification Issues? good_conversion->purification_check base_no Try Stronger/More Soluble Base (e.g., K2CO3 -> Cs2CO3) Grind Base Finely base_check->base_no No base_yes Increase Temperature Screen Ligands (Bulky, e--rich) base_check->base_yes Yes base_strong_yes Use Weaker Base (e.g., NaOtBu -> K3PO4) Consider Anhydrous Conditions base_strength_check->base_strong_yes Yes base_strong_no Check Purity of Reagents Ensure Anaerobic Conditions base_strength_check->base_strong_no No purification_yes Optimize Chromatography Consider Recrystallization purification_check->purification_yes Yes purification_no Product Degradation? Re-evaluate Workup Conditions (Avoid harsh acid/base) purification_check->purification_no No

Caption: Troubleshooting workflow for pyrazine coupling reactions.

References

Technical Support Center: 3,5-Dibromo-2-hydroxypyrazine Suzuki Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling reaction of 3,5-Dibromo-2-hydroxypyrazine.

Troubleshooting Guide

Researchers may encounter several challenges during the workup and purification of the Suzuki coupling products of this compound. This guide addresses common issues in a question-and-answer format.

Q1: After aqueous workup, my product seems to be stuck in the aqueous layer or at the interface. What is happening?

A1: This is a common issue when working with 2-hydroxypyrazine derivatives. The hydroxyl group is acidic and can be deprotonated by the basic conditions of the Suzuki reaction, forming a phenoxide salt. This salt is highly soluble in the aqueous layer.

  • Solution: After the initial extraction, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This will protonate the phenoxide, making the product less water-soluble and allowing for its extraction into an organic solvent like ethyl acetate or dichloromethane.

Q2: I am having difficulty separating the mono- and di-arylated products by column chromatography. How can I improve the separation?

A2: The polarity of the mono- and di-arylated products can be very similar, making chromatographic separation challenging.

  • Strategies for Improved Separation:

    • Solvent System Optimization: A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is often necessary. Start with a low percentage of the polar solvent and increase it very slowly.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.

    • Protection Strategy: Protecting the hydroxyl group as a methyl ether or other protecting group before the Suzuki reaction can alter the polarity of the products and may facilitate easier separation. The protecting group can be removed in a subsequent step.

Q3: My reaction yields are consistently low. What are the likely causes?

A3: Low yields in Suzuki reactions with heteroaromatic substrates like this compound can stem from several factors.

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to its deactivation. The hydroxyl group can also interact with the catalyst.

    • Solution: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can often overcome this issue. Increasing the catalyst loading may also be beneficial.

  • Homocoupling of Boronic Acid: This side reaction can consume the boronic acid and reduce the yield of the desired product.

    • Solution: Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature.

Q4: I observe significant amounts of dehalogenated starting material (3-bromo-2-hydroxypyrazine) in my crude product. How can I prevent this?

A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Causes and Solutions:

    • Palladium Hydride Species: These can be formed from various sources in the reaction mixture and can reduce the aryl halide. Ensure all reagents are pure and dry.

    • Base Choice: Some bases can promote dehalogenation more than others. An empirical screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary.

Frequently Asked Questions (FAQs)

What is a standard workup procedure for the Suzuki reaction of this compound?

A general procedure involves cooling the reaction mixture, filtering off the palladium catalyst, performing an aqueous extraction, and purifying by column chromatography. See the detailed experimental protocol below for a step-by-step guide.

How does the 2-hydroxy-pyrazine tautomerism affect the workup?

2-Hydroxypyrazine can exist in equilibrium with its 2(1H)-pyrazinone tautomer. The pyrazinone form is more polar and may have different solubility characteristics. During workup, the pH of the aqueous phase can influence this equilibrium. Acidification during the workup ensures the protonation of the molecule, which can aid in its extraction into the organic phase.

Can I perform a selective mono-arylation?

Yes, achieving selective mono-arylation is possible by carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents). The reaction of 3,5-dibromo-2-pyrone, a close analog, has shown that regioselectivity can be influenced by the reaction conditions, with coupling often occurring preferentially at the more electron-deficient C5 position.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Action
Product in aqueous layerFormation of phenoxide saltAcidify aqueous layer to pH ~5-6 before extraction.
Poor separation of productsSimilar polarity of mono- and di-arylated productsOptimize chromatography (shallow gradient, different stationary phase), consider protecting the hydroxyl group.
Low reaction yieldCatalyst inhibition, homocoupling, incomplete reactionUse bulky ligands, increase catalyst loading, ensure inert atmosphere, monitor reaction progress.
Dehalogenation byproductPresence of palladium hydride species, inappropriate baseUse pure reagents, screen different bases.

Experimental Protocols

General Workup Procedure for Suzuki Reaction of this compound
  • Cooling and Filtration: Once the reaction is complete (as determined by TLC or LC-MS), allow the reaction mixture to cool to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, ~20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and any inorganic salts.[1] Wash the Celite® pad with additional organic solvent (2 x 10 mL).

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Acidification and Re-extraction (if necessary): If product remains in the aqueous layer, combine the aqueous washes and acidify to a pH of ~5-6 with 1M HCl. Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact gradient will need to be optimized based on the specific products formed.

Visualizations

experimental_workflow start Reaction Completion cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite® dilute->filter extract Aqueous Extraction (Water & Brine Wash) filter->extract acidify Acidify Aqueous Layer (if necessary) extract->acidify Product in aqueous layer dry Dry Organic Layers (Na₂SO₄ or MgSO₄) extract->dry re_extract Re-extract with Organic Solvent acidify->re_extract re_extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the workup of the this compound Suzuki reaction.

troubleshooting_logic start Low Yield or Impure Product check_workup Problem during workup? start->check_workup check_reaction Problem with reaction? start->check_reaction aqueous_issue Product in aqueous layer? check_workup->aqueous_issue Yes separation_issue Poor separation? check_workup->separation_issue No catalyst_issue Catalyst inhibition? check_reaction->catalyst_issue Yes side_reaction_issue Side reactions? check_reaction->side_reaction_issue No acidify Acidify aqueous layer aqueous_issue->acidify optimize_chroma Optimize chromatography or use protecting group separation_issue->optimize_chroma change_ligand Use bulky ligand or increase loading catalyst_issue->change_ligand optimize_conditions Ensure inert atmosphere, screen bases side_reaction_issue->optimize_conditions

Caption: Troubleshooting logic for the this compound Suzuki reaction.

References

stability and storage conditions for 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dibromo-2-hydroxypyrazine

This guide provides essential information on the stability and storage of this compound (CAS: 21943-15-7) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored at room temperature in a tightly sealed container.[1][2] It is crucial to protect the compound from light, moisture, and air. The storage area should be cool, dry, and well-ventilated.[3][4][5]

Q2: What is the appearance of pure this compound and what are the signs of degradation?

A2: The compound is typically a light yellow to yellow solid.[1][2] Signs of degradation or impurity may include a significant color change (e.g., darkening to brown), clumping of the solid (indicating moisture absorption), or a noticeable deviation from its known melting point of 174-178°C.[1][2]

Q3: How should I handle this compound upon receipt?

A3: Upon receipt, the container should be inspected for damage. The compound should be handled in a well-ventilated area, preferably under a fume hood.[4][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory to avoid skin and eye contact.[6][7] Avoid creating dust when handling the solid.[5][6]

Q4: Is this compound sensitive to light or air?

A4: Yes, recommendations include keeping it in a "dark place" and "sealed in dry" conditions, which implies sensitivity to light and moisture/air.[1][2] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize potential oxidative degradation.

Q5: What solvents are compatible with this compound for creating stock solutions?

A5: While specific solubility data is not detailed in the provided results, its synthesis involves extraction with ethyl acetate and its structure suggests solubility in common organic solvents.[1] It is recommended to perform a small-scale solubility test with your desired solvent (e.g., DMSO, DMF, or methanol). For long-term storage of solutions, use anhydrous solvents, store at -20°C or -80°C, and protect from light.

Q6: Are there any known chemical incompatibilities?

A6: Based on general chemical safety principles and data for similar halogenated aromatic compounds, this compound should be stored away from strong oxidizing agents.[7][8]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Action Steps
Inconsistent or unexpected experimental results. Compound degradation leading to lower purity and the presence of unknown byproducts.1. Verify Purity: Check the melting point of your compound. A broad or depressed melting range compared to the literature value (174-178°C) suggests impurity.[1][2] 2. Analytical Check: If available, run an analytical test like ¹H NMR or LC-MS to confirm the structure and purity. 3. Use Fresh Stock: If degradation is suspected, use a freshly opened container or a newly purchased lot.
The solid appears darker or clumped compared to a new bottle. The compound has likely been exposed to light, moisture, or air over time, causing decomposition or hydration.1. Do Not Use: It is highly recommended to discard the degraded material according to your institution's waste disposal protocols.[7] 2. Review Storage: Ensure storage conditions for all lots are optimal (dark, dry, sealed).[1][4] Consider aliquoting the compound upon receipt to minimize repeated exposure of the main stock.
Difficulty dissolving the compound in a previously used solvent. The compound may have degraded, or the solvent may have absorbed water, affecting solubility.1. Use Anhydrous Solvent: Attempt to dissolve a small amount of the compound in fresh, anhydrous solvent. 2. Gentle Warming/Sonication: Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation. Monitor the solution for any color changes.

Data Summary

Parameter Value / Recommendation Source(s)
CAS Number 21943-15-7[1][2][3]
Molecular Formula C₄H₂Br₂N₂O[1][2]
Molecular Weight 253.88 g/mol [1][2]
Appearance Light yellow to yellow Solid[1][2]
Melting Point 174-178°C[1][2]
Storage Temperature Room Temperature[1][2]
Key Storage Conditions Tightly sealed, dry, dark place, well-ventilated[1][2][4][5]
Known Incompatibilities Strong oxidizing agents[7][8]

Experimental Protocols

Protocol 1: Handling and Aliquoting of Solid Compound
  • Preparation: Before opening the container, move it to a fume hood. Have appropriately sized, amber glass vials with screw caps ready for aliquoting. Ensure all necessary PPE (gloves, safety glasses, lab coat) is worn.

  • Equilibration: Allow the container to reach room temperature before opening to prevent moisture condensation on the cold solid.

  • Dispensing: In the fume hood, carefully open the main container. To minimize dust formation, do not pour the powder. Use a clean spatula to transfer the desired amounts into the pre-labeled amber vials.

  • Inert Atmosphere (Optional but Recommended): For long-term stability, gently flush the headspace of the main container and each aliquot vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Sealing and Storage: Tightly seal all containers. Use paraffin film for extra protection against moisture. Place the main container and aliquots in a desiccator or a dry cabinet located in a dark, cool, and well-ventilated area.[1][3][4]

  • Documentation: Record the date of receipt, date opened, and aliquoting dates on the main container and in your lab notebook.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling (Fume Hood) cluster_storage Storage cluster_use Usage Receive Receive Compound Inspect Inspect Container Receive->Inspect Equilibrate Equilibrate to RT Inspect->Equilibrate Aliquot Aliquot into Amber Vials Equilibrate->Aliquot InertGas Flush with Inert Gas Aliquot->InertGas Seal Seal Tightly (Parafilm) InertGas->Seal Store Store in Dark, Dry, Cool Place Seal->Store Experiment Use in Experiment Store->Experiment

Caption: Workflow for receiving, handling, and storing this compound.

Stability_Factors Compound This compound (Stable State) Degraded Degraded Product (Impure) Light Light Exposure Light->Degraded Moisture Moisture / Humidity Moisture->Degraded Air Air (Oxygen) Air->Degraded Heat High Heat Heat->Degraded Oxidizers Strong Oxidizers Oxidizers->Degraded

Caption: Factors leading to the degradation of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5-Dibromo-2-hydroxypyrazine and 3,5-Dichloro-2-hydroxypyrazine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry. Among these, pyrazine scaffolds are of significant interest due to their prevalence in biologically active molecules. This guide provides an objective comparison of the reactivity of two key building blocks, 3,5-Dibromo-2-hydroxypyrazine and 3,5-Dichloro-2-hydroxypyrazine, in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This analysis is supported by a synthesis of available experimental data to inform synthetic strategy and reaction design.

The inherent electronic properties of the pyrazine ring, coupled with the nature of the halogen substituents, dictate the reactivity and regioselectivity of these compounds in various transformations. In the context of their 2-hydroxypyrazine tautomeric form, which exists in equilibrium with the pyrazin-2(1H)-one form, the electron-deficient nature of the pyrazine core is a key determinant of its chemical behavior.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl halides in these reactions is known to generally follow the trend I > Br > Cl, which is primarily attributed to the bond dissociation energies of the carbon-halogen bond.

Suzuki-Miyaura Coupling

A review on the functionalization of pyrazines highlights that alkoxy- and amino-substituents can direct the oxidative addition of palladium to adjacent positions.[1] For 2,5-dibromo-3-methoxypyrazine, the Suzuki-Miyaura coupling occurs selectively at the C2 position.[1] This directing effect of the oxygen substituent at the 2-position in our target molecules would likely influence the regioselectivity of mono-functionalization.

Table 1: Predicted Comparative Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound3,5-Dichloro-2-hydroxypyrazine
Relative Reactivity HigherLower
Typical Conditions Milder conditions (lower temperature, shorter reaction time)More forcing conditions (higher temperature, longer reaction time, more active catalyst)
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄) often sufficeOften requires more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos)

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

G reagents Dihalopyrazine (Bromo or Chloro derivative) Arylboronic Acid Base (e.g., K₂CO₃, Cs₂CO₃) reaction Reaction Mixture Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-120 °C) reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Ligand (if needed) catalyst->reaction solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

A generalized workflow for the Suzuki-Miyaura cross-coupling of dihalopyrazines.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, aryl bromides are generally more reactive than aryl chlorides in this transformation.[3] The choice of ligand is crucial for the successful coupling of less reactive aryl chlorides.[3][4]

For dihalogenated N-heteroarenes, the site of amination can often be controlled by the choice of ligand. For example, in the amination of 5-bromo-2-chloropyridine, bulky ligands favor reaction at the C-Br bond, while certain bidentate phosphines promote reaction at the C-Cl bond. This highlights the nuanced interplay of steric and electronic effects in determining reactivity and selectivity.

Table 2: Predicted Comparative Reactivity in Buchwald-Hartwig Amination

FeatureThis compound3,5-Dichloro-2-hydroxypyrazine
Relative Reactivity HigherLower
Typical Conditions Generally proceeds under milder conditionsRequires more specialized and highly active catalyst systems
Catalyst/Ligand A broader range of palladium/phosphine ligand combinations are effectiveOften necessitates the use of bulky, electron-rich biarylphosphine ligands

Logical Relationship in Palladium-Catalyzed Cross-Coupling Reactivity

G reactivity Reactivity in Pd-catalyzed Cross-Coupling cbr This compound reactivity->cbr Higher ccl 3,5-Dichloro-2-hydroxypyrazine reactivity->ccl Lower bond_strength C-X Bond Strength cbr->bond_strength Weaker C-Br bond ccl->bond_strength Stronger C-Cl bond oxidative_addition Rate of Oxidative Addition bond_strength->oxidative_addition Influences oxidative_addition->reactivity Determines

The relationship between C-X bond strength and reactivity in palladium-catalyzed cross-couplings.

Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity

In contrast to palladium-catalyzed reactions, the reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) is governed by the electrophilicity of the carbon atom bearing the halogen. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring. The more electronegative the halogen, the more it polarizes the C-X bond, making the carbon more susceptible to nucleophilic attack. Consequently, the reactivity trend for SNAr is often the reverse of that for cross-coupling reactions: F > Cl > Br > I.

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which activates it towards nucleophilic attack. This effect is further enhanced by the electron-withdrawing nature of the halogens. Therefore, both 3,5-dibromo- and 3,5-dichloro-2-hydroxypyrazine are expected to be susceptible to SNAr.

Given the higher electronegativity of chlorine compared to bromine, 3,5-dichloro-2-hydroxypyrazine is predicted to be more reactive towards nucleophiles than its dibromo counterpart under SNAr conditions.

Table 3: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound3,5-Dichloro-2-hydroxypyrazine
Relative Reactivity LowerHigher
Reaction Conditions May require stronger nucleophiles or higher temperaturesReacts under milder conditions with a wider range of nucleophiles

Experimental Workflow for a Typical Nucleophilic Aromatic Substitution

G reactants Dihalopyrazine Nucleophile (e.g., R-NH₂, R-O⁻) reaction Reaction Mixture reactants->reaction solvent Solvent (e.g., DMSO, DMF, EtOH) solvent->reaction conditions Reaction Conditions Heat (optional) conditions->reaction workup Quenching & Workup reaction->workup purification Purification workup->purification product Substituted Pyrazine purification->product

A generalized workflow for the nucleophilic aromatic substitution of dihalopyrazines.

Experimental Protocols

While specific, directly comparable experimental data for both 3,5-dibromo- and 3,5-dichloro-2-hydroxypyrazine is sparse, the following represent generalized protocols for the key reactions discussed. Researchers should note that optimization of these conditions for the specific substrates and desired products is crucial.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the dihalopyrazine (1.0 eq.) and the arylboronic acid (1.1-1.5 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a base (e.g., K₂CO₃, 2.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). The mixture is degassed and heated under an inert atmosphere (e.g., at 90 °C) for 2-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the dihalopyrazine (1.0 eq.), the amine (1.2 eq.), a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), and a phosphine ligand (e.g., XPhos or BINAP, 0.02-0.10 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere (e.g., at 80-110 °C) for 4-24 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired amino-substituted pyrazine.

General Procedure for Nucleophilic Aromatic Substitution

To a solution of the dihalopyrazine (1.0 eq.) in a polar aprotic solvent (e.g., DMSO or DMF) is added the nucleophile (e.g., an amine or an alkoxide, 1.1-2.0 eq.). The reaction mixture may be heated (e.g., to 50-120 °C) for 1-12 hours. Upon completion, the reaction is cooled, diluted with water, and the product is either collected by filtration or extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Conclusion

The reactivity of this compound and 3,5-dichloro-2-hydroxypyrazine is highly dependent on the reaction type. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the dibromo derivative is expected to be more reactive due to the weaker carbon-bromine bond. Conversely, for nucleophilic aromatic substitution reactions, the dichloro derivative is anticipated to be more reactive owing to the higher electronegativity of chlorine, which increases the electrophilicity of the carbon-chlorine bond. The choice of starting material should therefore be guided by the intended synthetic transformation, with the understanding that reaction conditions, particularly the catalyst and ligand system for cross-coupling reactions, will need to be carefully optimized to achieve the desired outcome.

References

The Pyrazine Scaffold: A Privileged Structure in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

While specific kinase inhibitors derived from a 3,5-Dibromo-2-hydroxypyrazine core are not extensively documented in publicly available scientific literature, the broader pyrazine framework is a cornerstone in the development of targeted cancer therapies. This guide provides a comparative analysis of prominent pyrazine-based kinase inhibitors, evaluating their performance against other therapeutic alternatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms, serves as a versatile scaffold for designing potent and selective kinase inhibitors. Its unique electronic properties and ability to form crucial hydrogen bonds with the kinase hinge region make it an attractive starting point for medicinal chemists. This guide will delve into the activity of two notable pyrazine-containing drugs, Gilteritinib and Acalabrutinib, and compare them with non-pyrazine inhibitors targeting the same signaling pathways.

Comparative Analysis of Pyrazine-Based Kinase Inhibitors

This section provides a head-to-head comparison of pyrazine-based inhibitors and their non-pyrazine counterparts, focusing on their target kinases, potency, and clinical outcomes.

FLT3 Inhibitors: Gilteritinib (Pyrazine-based) vs. Quizartinib (Non-pyrazine)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[1] Gilteritinib, a pyrazinecarboxamide derivative, and Quizartinib, a non-pyrazine compound, are both potent FLT3 inhibitors.[1][2]

Table 1: Comparison of Gilteritinib and Quizartinib Activity

FeatureGilteritinib (Pyrazine-based)Quizartinib (Non-pyrazine)
Primary Targets FLT3, AXL[1]FLT3[3]
FLT3-ITD IC50 0.29 nM[4]~1 nM[3]
FLT3-D835Y IC50 0.74 nM[4]>1000 nM[3]
Median Overall Survival (vs. Chemotherapy) 9.3 - 10.2 months[5]6.2 months[5]
Composite Complete Remission (CRc) Rate ~34%[5]~27%[5]

Gilteritinib demonstrates potent inhibition against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, such as D835Y, which can confer resistance to other inhibitors.[4] In contrast, Quizartinib is highly potent against FLT3-ITD but less effective against TKD mutations.[3] Clinical data from comparative analyses suggests that while both drugs are effective, Gilteritinib may offer a longer median overall survival.[5]

BTK Inhibitors: Acalabrutinib (Pyrazine-based) vs. Ibrutinib (Non-pyrazine)

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[6] Acalabrutinib, which contains an imidazo[1,5-a]pyrazine core, is a second-generation BTK inhibitor designed for greater selectivity compared to the first-in-class inhibitor, Ibrutinib.[6][7]

Table 2: Kinase Inhibitory Profile of Acalabrutinib and Ibrutinib

Kinase TargetAcalabrutinib IC50 (nM)Ibrutinib IC50 (nM)
BTK 3.0 - 5.1[6]0.5[6]
ITK >100[6]0.5[6]
TEC <100[6]Low nM Range[6]
EGFR >1000[6]Low nM Range[6]
SRC >1000Low nM Range
LCK >1000Low nM Range[7]

Data compiled from multiple sources.[6][7]

The data highlights that while Ibrutinib is a more potent inhibitor of BTK, Acalabrutinib exhibits a significantly more selective profile, with much higher IC50 values for off-target kinases such as ITK, EGFR, SRC, and LCK.[6][7] This increased selectivity is associated with a more favorable side-effect profile in clinical settings, with lower incidences of adverse events like atrial fibrillation and bleeding.[7][8] Head-to-head clinical trials have shown that Acalabrutinib has non-inferior progression-free survival compared to Ibrutinib in patients with previously treated chronic lymphocytic leukemia (CLL).[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare kinase inhibitors.

KINOMEscan™ Competitive Binding Assay

This assay is a high-throughput method to determine the binding affinity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed as DNA-tagged fusion proteins.[10]

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support, such as beads.[10]

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together.[10]

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[10]

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound to the kinase. This data can be used to calculate the dissociation constant (Kd).[11]

Cellular Autophosphorylation Assay

This assay determines the ability of a compound to inhibit the autophosphorylation of a target kinase within a cellular context.

Principle: Many receptor tyrosine kinases, upon activation, undergo autophosphorylation. This can be detected using phospho-specific antibodies. An effective inhibitor will reduce the level of kinase autophosphorylation.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines that endogenously express the target kinase are cultured. The cells are then treated with various concentrations of the test inhibitor for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

  • Immunoprecipitation (Optional): The target kinase can be immunoprecipitated from the cell lysate to enrich the protein of interest.

  • Western Blotting: The cell lysates or immunoprecipitated samples are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the phosphorylated form of the target kinase. A separate blot is probed with an antibody for the total amount of the kinase to serve as a loading control.

  • Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Densitometry: The intensity of the bands corresponding to the phosphorylated kinase is quantified and normalized to the total kinase levels to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the action and evaluation of kinase inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3 FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Phosphorylates STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylates FL FLT3 Ligand FL->FLT3 Binds & Activates Gilteritinib Gilteritinib (Pyrazine-based) Gilteritinib->FLT3 Quizartinib Quizartinib (Non-pyrazine) Quizartinib->FLT3 Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activates Acalabrutinib Acalabrutinib (Pyrazine-based) BTK BTK Acalabrutinib->BTK Ibrutinib Ibrutinib (Non-pyrazine) Ibrutinib->BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: BTK Signaling Pathway and Inhibition.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Kinase Panel Screening (e.g., KINOMEscan™) IC50_Determination IC50 Determination (Radiometric or Luminescence Assay) Kinase_Panel->IC50_Determination Selectivity_Profile Selectivity Profile (Kd values) IC50_Determination->Selectivity_Profile Autophosphorylation Target Autophosphorylation (Western Blot) Selectivity_Profile->Autophosphorylation Cell_Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Autophosphorylation->Cell_Viability Cellular_Potency Cellular Potency (EC50 values) Cell_Viability->Cellular_Potency Clinical_Candidate Clinical Candidate Cellular_Potency->Clinical_Candidate Lead_Compound Lead Pyrazine Derivative Lead_Compound->Kinase_Panel

Caption: Generalized Kinase Inhibitor Evaluation Workflow.

References

X-ray Crystal Structure of 3,5-Dibromo-2-hydroxypyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic analysis of 3,5-Dibromo-2-hydroxypyrazine and its derivatives remains a niche area of study, with limited publicly available X-ray crystal structure data. This guide, therefore, provides a comprehensive overview of the available synthetic and characterization data for this compound and presents a comparative analysis with a structurally related halogenated heterocyclic compound to illustrate the principles of crystallographic comparison for researchers, scientists, and drug development professionals.

While a definitive crystal structure for this compound is not readily found in open literature, its synthesis is well-documented, typically proceeding from 2-Amino-3,5-dibromopyrazine. This precursor is commercially available and serves as a versatile starting material for various pyrazine derivatives. The synthesis generally involves a diazotization reaction followed by hydrolysis to yield the target this compound, which exists in tautomeric equilibrium with 3,5-dibromo-2(1H)-pyrazinone.

Synthesis and Characterization

The synthesis of this compound is a key step for further derivatization and structural studies. The general workflow for its preparation is outlined below.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization for X-ray Analysis A 2-Amino-3,5-dibromopyrazine B Diazotization (NaNO2, H2SO4/AcOH) A->B C Diazonium Salt Intermediate B->C D Hydrolysis C->D E This compound D->E F Crude Product E->F Proceeds to Crystallization G Purification (e.g., Recrystallization, Chromatography) F->G H Slow Evaporation / Solvent Diffusion G->H I Single Crystals H->I

Caption: Synthesis and Crystallization Workflow for this compound.

Comparative Crystallographic Data

In the absence of specific crystallographic data for this compound, we present a comparative analysis with a related class of halogenated heterocycles: 4-halogenated-1H-pyrazoles. This comparison can provide insights into the effects of halogen substitution on the crystal packing and intermolecular interactions, which are crucial for understanding the solid-state properties of such molecules.

The table below summarizes key crystallographic parameters for a series of 4-halogenated-1H-pyrazoles.[1][2] This data illustrates how changes in the halogen substituent influence the crystal system and unit cell dimensions.

CompoundFormulaCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Space Group
4-Chloro-1H-pyrazoleC₃H₃ClN₂Monoclinic10.1233.86910.91690109.9590P2₁/c
4-Bromo-1H-pyrazoleC₃H₃BrN₂Monoclinic10.2883.93111.05090110.1390P2₁/c
4-Iodo-1H-pyrazoleC₃H₃IN₂Orthorhombic3.99314.1208.004909090Cmme

Data for 4-halogenated-1H-pyrazoles is presented for illustrative purposes.[1][2]

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a standardized workflow, from crystal preparation to data analysis. Below is a generalized experimental protocol that would be applicable for the structural determination of a compound like this compound.

1. Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and is often determined empirically.

2. Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and bond angles.

4. Data Validation and Deposition: The final refined structure is validated to ensure its quality and chemical sense. The crystallographic data, including the atomic coordinates, are then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.

Alternative Structural Determination Methods

Besides single-crystal X-ray diffraction, other techniques can provide structural information, although with less detail and precision:

  • Powder X-ray Diffraction (PXRD): Useful for crystalline powders to identify the phase and determine unit cell parameters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms in solution. 1H and 13C NMR data are available for this compound.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

  • Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups present in the molecule.

References

A Comparative Guide to Analytical Methods for Quantifying Impurities in 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final product.[1][2][3] This guide provides a comparative overview of three robust analytical methods for the quantification of potential impurities in 3,5-Dibromo-2-hydroxypyrazine, a key intermediate in various synthetic pathways. The methodologies discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The selection of an appropriate analytical technique is contingent on factors such as the nature of the impurities, the required sensitivity, and the sample matrix.[4][5][6][7] HPLC-UV is a widely accessible and cost-effective technique suitable for routine quality control of non-volatile and thermally stable compounds.[4][6] GC-MS is ideal for the analysis of volatile and semi-volatile compounds, though it may necessitate derivatization to improve the volatility and thermal stability of the analyte.[7][8] UPLC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level impurity analysis and for complex matrices.[9][10][11]

This guide presents detailed experimental protocols and a comparative summary of the performance characteristics for each method, based on established analytical validation principles and data from analogous validated methods for structurally similar compounds.

Comparative Performance of Analytical Methods

The following table summarizes the key quantitative performance parameters for the three analytical methods, providing a clear comparison to aid in method selection for the analysis of impurities in this compound.

ParameterHPLC-UVGC-MS (with Derivatization)UPLC-MS/MS
Limit of Detection (LOD) 0.02 - 0.05 µg/mL1.1 µg/mL (derivatized)0.001 - 0.005 µg/L
Limit of Quantitation (LOQ) 0.05 - 0.12 µg/mL3.3 µg/mL (derivatized)0.005 - 0.01 µg/L
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.999
Precision (RSD%) < 2%< 5%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%93 - 104%
Analysis Time 10 - 30 minutes20 - 30 minutes< 10 minutes
Sample Throughput ModerateModerateHigh
Selectivity GoodExcellentSuperior
Instrumentation Cost LowModerateHigh

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from a validated procedure for the structurally related compound, 2-hydroxy-5-methylpyrazine, and is suitable for the routine quantification of non-volatile impurities.[12]

Instrumentation:

  • HPLC system with a UV detector.[12]

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH adjusted to 4.4)[12]

  • Purified water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v). Filter and degas the mobile phase prior to use.[13]

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard and known impurity standards in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[12]

    • Injection Volume: 20 µL[13]

    • Column Temperature: Ambient

    • Detection Wavelength: 220-300 nm (to be optimized based on the UV absorbance of the parent compound and its impurities)[13]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify and quantify the impurities by comparing the peak areas in the sample chromatogram with those of the calibration standards.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for volatile and semi-volatile impurities. Due to the low volatility of this compound and its potential impurities, a derivatization step is included to improve their thermal stability and chromatographic behavior.[8][14]

Instrumentation:

  • GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector.[14]

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[14]

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Acetonitrile (anhydrous)

  • Hexane (GC grade)

Procedure:

  • Derivatization:

    • Accurately weigh the sample or standard into a vial.

    • Add anhydrous acetonitrile and the derivatizing agent.

    • Seal the vial and heat at 60-70°C for 30-60 minutes.

    • Cool the reaction mixture to room temperature.

  • Sample Preparation: Dilute the derivatized sample with hexane before injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[14]

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 min

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: 40-500 amu

  • Analysis and Quantification: Inject the derivatized sample into the GC-MS system. Identify impurities based on their retention times and mass spectra. Quantify using an internal standard or external calibration curve of derivatized standards.

Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This high-sensitivity method is ideal for detecting and quantifying trace-level impurities and for analyzing complex sample matrices.[9]

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Column: UPLC C18 or equivalent (e.g., 50 mm x 2.1 mm, 1.7 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (0.1%) in water (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and known impurities in methanol or acetonitrile. Serially dilute to create calibration standards. Dissolve and dilute the sample in the initial mobile phase composition. Filter all solutions through a 0.22 µm syringe filter.

  • UPLC Conditions:

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 1 - 5 µL

    • Column Temperature: 40°C

    • Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B will be required to separate the impurities from the main compound.

  • MS/MS Conditions:

    • Ionization Mode: ESI positive or negative (to be optimized)

    • Multiple Reaction Monitoring (MRM): Develop specific precursor-to-product ion transitions for the parent compound and each potential impurity for high selectivity and sensitivity.

  • Analysis and Quantification: Inject the samples and standards. Quantify impurities using the area of their specific MRM transitions and compare against the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Test Sample Dissolution Dissolution & Dilution Sample->Dissolution Standard Reference Standards Standard->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC-UV Filtration->HPLC GCMS GC-MS Filtration->GCMS UPLCMSMS UPLC-MS/MS Filtration->UPLCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration UPLCMSMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for impurity quantification.

Signaling_Pathway_Placeholder cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources SM Starting Materials Intermediates Intermediates SM->Intermediates Impurity_SM Unreacted Starting Materials SM->Impurity_SM API This compound (API) Intermediates->API Impurity_Byproduct By-products Intermediates->Impurity_Byproduct Impurity_Degradation Degradation Products API->Impurity_Degradation

Caption: Logical relationship of impurity formation.

References

Comparative Study of Palladium Catalysts for 3,5-Dibromo-2-hydroxypyrazine Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium catalysts for the functionalization of 3,5-Dibromo-2-hydroxypyrazine through common cross-coupling reactions. The selection of an appropriate catalyst system is critical for achieving high yields, selectivity, and functional group tolerance. This document summarizes the performance of common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, supported by representative experimental data and detailed protocols based on reactions with similar substrates.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of functionalized heterocyclic compounds. For this compound, these reactions allow for the selective introduction of various substituents at the 3- and 5-positions, providing access to novel molecules with potential applications in medicinal chemistry and materials science.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (for Suzuki-Miyaura), coordination and deprotonation of an amine (for Buchwald-Hartwig), or reaction with a terminal alkyne (for Sonogashira) or an alkene (for Heck), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The efficiency of each step is highly dependent on the choice of the palladium precursor, ligand, base, and solvent.[1]

Comparative Performance of Palladium Catalysts

The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions. The data is compiled from studies on structurally similar dihalo-N-heterocycles and serves as a guide for catalyst selection for reactions with this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with a boronic acid or its ester.[2]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dihalo-N-heterocycles with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O1001285-95
PdCl₂(dppf)-Na₂CO₃1,4-Dioxane90890-98
Pd(OAc)₂SPhosK₃PO₄Toluene11016>95
Pd₂(dba)₃XPhosCs₂CO₃t-BuOH10012>95

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[3]

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Dihalo-N-heterocycles with Morpholine

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂BINAPNaOt-BuToluene1001880-90
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1102485-95
Pd(OAc)₂RuPhosK₂CO₃t-BuOH/H₂O10016>90
[Pd(allyl)Cl]₂cataCXium® AK₃PO₄n-BuOH10012>95

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to a wide range of substituted alkynes.[4]

Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Dihalo-N-heterocycles with Phenylacetylene

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuI-Et₃NTHF65685-95
Pd(OAc)₂CuIPPh₃PiperidineDMF80890-98
Pd/C--K₂CO₃EtOH/H₂O701275-85
Pd(dppf)Cl₂CuI-i-Pr₂NHToluene9010>90

Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.

Heck Reaction

The Heck reaction is a method for the formation of a C-C bond between an aryl halide and an alkene.[5]

Table 4: Comparison of Palladium Catalysts for Heck Reaction of Dihalo-N-heterocycles with Styrene

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF1202470-80
PdCl₂(PPh₃)₂-NaOAcNMP1301875-85
Pd/C-K₂CO₃DMAc1402460-70
Herrmann's Catalyst-i-Pr₂NEtDioxane11016>80

Note: Yields are representative and may vary depending on the specific alkene and reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

Reaction Setup:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol for mono-coupling, 2.4 mmol for di-coupling), and a base (e.g., K₂CO₃, 2.0 mmol per bromine).[6]

  • Add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.[6]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.[6]

  • Add a degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).[7]

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[7]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Buchwald-Hartwig Amination

Reaction Setup:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol per bromine).[8]

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 mmol), the amine (1.2 mmol for mono-coupling, 2.4 mmol for di-coupling), and the degassed solvent (e.g., 1,4-dioxane, 5 mL).[8]

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 18-24 hours).[8]

  • After cooling, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[8]

Protocol 3: Sonogashira Coupling

Reaction Setup:

  • To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[9]

  • Evacuate and backfill with an inert gas.[10]

  • Add the degassed solvent (e.g., THF or DMF, 10 mL) and the base (e.g., Et₃N, 2.5 mmol per bromine).[9]

  • Add the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling) dropwise.[9]

Reaction and Work-up:

  • Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) for the specified time (e.g., 6-12 hours).[9]

  • After cooling, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Heck Reaction

Reaction Setup:

  • In a pressure tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if necessary, e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 1.5 mmol per bromine).[11]

  • Add the alkene (1.5 mmol for mono-coupling, 3.0 mmol for di-coupling) and the anhydrous solvent (e.g., DMF, 5 mL).[11]

  • Seal the tube and purge with an inert gas.[11]

Reaction and Work-up:

  • Heat the reaction mixture to a high temperature (e.g., 120-140 °C) for the specified time (e.g., 18-24 hours).[12]

  • After cooling, dilute with water and extract with an organic solvent.[11]

  • Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.

Visualizations

Experimental Workflow

G General Experimental Workflow for Palladium-Catalyzed Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants: This compound, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heat Heat to Desired Temperature with Stirring inert->heat monitor Monitor Reaction Progress (TLC, GC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Factors Influencing Reaction Efficiency

G Key Factors Influencing Palladium-Catalyzed Coupling Reactions cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates center Reaction Efficiency (Yield, Selectivity, Rate) pd_source Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) pd_source->center ligand Ligand (e.g., Phosphines, NHCs) ligand->center base Base (e.g., Carbonates, Phosphates, Alkoxides) base->center solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->center temp Temperature temp->center time Reaction Time time->center coupling_partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne, Alkene) coupling_partner->center

Caption: Logical relationship of factors influencing the efficiency of palladium-catalyzed coupling.

References

A Comparative Guide to Assessing the Purity of Synthesized 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Analytical Techniques for Purity Assessment

In the synthesis of novel compounds for pharmaceutical research and drug development, the rigorous assessment of purity is a critical step to ensure the reliability of biological data and compliance with regulatory standards. This guide provides a comprehensive comparison of key analytical methodologies for determining the purity of synthesized 3,5-Dibromo-2-hydroxypyrazine, a halogenated heterocyclic compound with potential applications as a chemical building block.[1] We will compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a point of comparison, we will reference analytical approaches for the structurally related compound, 6-bromo-3-hydroxypyrazine-2-carboxamide, an intermediate in the synthesis of the antiviral drug Favipiravir.[2][3]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and structural information.

Analytical Technique Principle Advantages Limitations Applicability to this compound
HPLC-UV Differential partitioning between a stationary and mobile phase.Robust, reproducible, and widely applicable for non-volatile compounds. Excellent for quantitative analysis of known impurities.[4][5]May require derivatization for compounds lacking a UV chromophore. Identification of unknown impurities can be challenging without mass spectrometry detection.Well-suited for routine purity analysis and quantification of process-related impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High separation efficiency for volatile and semi-volatile compounds. Provides structural information for impurity identification.[6]Not suitable for non-volatile or thermally labile compounds. May require derivatization to increase volatility.Useful for identifying volatile organic impurities and residual solvents from the synthesis process.
qNMR Signal intensity is directly proportional to the number of nuclei.A primary analytical method for absolute purity determination without a specific reference standard. Provides detailed structural information.[7][8]Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Excellent for obtaining an absolute purity value and for structural elucidation of the main component and impurities.

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. Below are representative protocols for the purity assessment of this compound and its comparator.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-3,5-dibromopyrazine. In a typical procedure, 2-amino-3,5-dibromopyrazine is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and treated with sodium nitrite at a reduced temperature. The resulting diazonium salt is then hydrolyzed to yield this compound. The crude product is typically isolated by filtration and can be purified by recrystallization.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is designed for the routine purity analysis and quantification of non-volatile impurities in synthesized this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: The synthesized compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute measure of purity and is a powerful tool for structural confirmation.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube and dissolve in the deuterated solvent.[7]

  • Data Acquisition: Acquire a 1H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation.

  • Data Analysis: The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the synthesis and subsequent purity assessment workflow, as well as the logical decision-making process for selecting the appropriate analytical technique.

Synthesis and Purity Assessment Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Start Start Reactants 2-Amino-3,5-dibromopyrazine NaNO2, H2SO4 Start->Reactants Reaction Diazotization & Hydrolysis Reactants->Reaction Isolation Filtration & Washing Reaction->Isolation Purification Recrystallization Isolation->Purification Product Synthesized this compound Purification->Product HPLC HPLC-UV Analysis Product->HPLC GCMS GC-MS Analysis Product->GCMS qNMR qNMR Analysis Product->qNMR Data Compare & Report Purity HPLC->Data GCMS->Data qNMR->Data

Caption: Workflow for the synthesis and purity assessment of this compound.

Decision Tree for Analytical Method Selection Start Purity Assessment Goal? Routine Routine Purity Check Start->Routine Routine QC ImpurityID Impurity Identification Start->ImpurityID Unknown Impurities Absolute Absolute Purity Start->Absolute Primary Standard HPLC Use HPLC-UV Routine->HPLC ImpurityID->HPLC Non-Volatile (with MS detector) GCMS Use GC-MS ImpurityID->GCMS Volatile qNMR Use qNMR Absolute->qNMR

Caption: Decision tree for selecting an analytical method for purity assessment.

References

A Comparative Guide to the Synthesis of 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of key intermediates is paramount. 3,5-Dibromo-2-hydroxypyrazine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method.

Synthetic Route Comparison

Two principal synthetic strategies for the preparation of this compound are outlined below. The first route involves the diazotization and subsequent hydrolysis of 3,5-dibromopyrazin-2-amine. The second, alternative route, proceeds through the initial synthesis of 2-hydroxypyrazine followed by direct dibromination.

ParameterRoute 1: From 3,5-dibromopyrazin-2-amineRoute 2: From 2-aminopyrazine (Proposed)
Starting Material 3,5-dibromopyrazin-2-amine2-aminopyrazine
Key Reactions Diazotization, HydrolysisDiazotization, Hydrolysis, Dibromination
Overall Yield 79.4%[1]Not reported (requires optimization)
Purity High (recrystallized solid)Dependent on bromination selectivity
Reaction Steps 12
Reagents Acetic acid, Sulfuric acid, Sodium nitriteSulfuric acid, Sodium nitrite, Bromine
Solvents Acetic acid, Water, Ethyl acetateWater, Acetic Acid (proposed)
Temperature Control Crucial (10-25°C)Required for diazotization and bromination
Safety Considerations Handling of corrosive acids and sodium nitrite. Diazonium intermediates can be unstable.Handling of corrosive acids, sodium nitrite, and elemental bromine.

Experimental Protocols

Route 1: Synthesis from 3,5-dibromopyrazin-2-amine

This established one-step method involves the conversion of the amino group of 3,5-dibromopyrazin-2-amine to a hydroxyl group via a diazonium salt intermediate.

Methodology

To a stirred solution of 3,5-dibromopyrazin-2-amine (30 g, 0.12 mol) in acetic acid (300 mL), sulfuric acid (50 mL) is added dropwise at a temperature of 15-25 °C.[1] Subsequently, a solution of sodium nitrite (16.6 g, 0.24 mol) in water (100 mL) is added dropwise over 1.5 hours, maintaining the temperature between 10-15°C.[1] After the addition is complete, the reaction mixture is stirred for an additional hour at 10-15 °C.[1] The mixture is then poured into water (3 L) and extracted with ethyl acetate (3 x 1 L).[1] The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (3 x 1 L) and brine (1 L), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a yellow solid.[1]

Reported Yield: 24 g (79.4%).[1]

Route 2: Proposed Synthesis from 2-aminopyrazine via 2-hydroxypyrazine

Step 1: Synthesis of 2-hydroxypyrazine

The synthesis of 2-hydroxypyrazine from 2-aminopyrazine can be achieved through a similar diazotization and hydrolysis reaction as described in Route 1.

Methodology

2-aminopyrazine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid. The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the diazonium salt. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to 2-hydroxypyrazine. The product can be isolated by extraction and purified by recrystallization.

Step 2: Bromination of 2-hydroxypyrazine

The second step involves the electrophilic substitution of 2-hydroxypyrazine with bromine. The hydroxyl group is an activating group, directing the incoming electrophiles to the ortho and para positions (positions 3 and 5).

Proposed Methodology

2-hydroxypyrazine is dissolved in a suitable solvent, such as acetic acid. Elemental bromine (2 equivalents) is added dropwise to the solution at a controlled temperature. The reaction mixture is stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS. The product, this compound, can then be isolated by precipitation or extraction and purified by recrystallization. A similar bromination of 3-hydroxypyrazine-2-carboxamide has been reported to proceed in high yield (82.3-85.1%) using liquid bromine in acetonitrile.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic routes, the following diagrams have been generated using the DOT language.

Route_1 start 3,5-dibromopyrazin-2-amine reagents 1. H2SO4, Acetic Acid 2. NaNO2, H2O start->reagents Diazotization & Hydrolysis product This compound reagents->product

Caption: Synthetic workflow for Route 1.

Route_2 start 2-aminopyrazine reagents1 1. H2SO4, H2O 2. NaNO2, H2O start->reagents1 Diazotization & Hydrolysis intermediate 2-hydroxypyrazine reagents1->intermediate reagents2 Br2, Acetic Acid intermediate->reagents2 Bromination product This compound reagents2->product

Caption: Proposed synthetic workflow for Route 2.

Conclusion

Route 1 presents a well-established and high-yielding method for the synthesis of this compound in a single step from a readily available, albeit more complex, starting material. This route is characterized by its efficiency and the directness of the transformation.

Route 2, while proceeding from a simpler and more common starting material (2-aminopyrazine), involves two distinct synthetic steps. The overall yield and purity of this route are highly dependent on the successful optimization of the bromination step to achieve selective di-bromination at the desired positions without the formation of significant byproducts. Further experimental validation is required to determine the viability and efficiency of this proposed alternative.

For researchers requiring a reliable and high-yielding synthesis with a well-documented procedure, Route 1 is the recommended choice. However, for applications where the starting material cost and availability are critical considerations, further investigation into the optimization of Route 2 could prove to be a worthwhile endeavor.

References

Navigating the Ligand Landscape: A Comparative Guide to Cross-Coupling Reactions of 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyrazine core is of significant interest due to its prevalence in pharmaceuticals and agrochemicals. 3,5-Dibromo-2-hydroxypyrazine, in its keto tautomeric form 3,5-dibromo-pyrazin-2(1H)-one, represents a versatile building block for the synthesis of novel compounds through palladium-catalyzed cross-coupling reactions. The success of these transformations is critically dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst.

This guide provides a comparative overview of the efficacy of different ligands in key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as they apply to this compound and structurally related dihaloheterocycles. While direct comparative studies on this compound are limited, this guide draws upon experimental data from analogous dihalopyrazine and dihalopyridine systems to provide a predictive framework for ligand selection and reaction optimization.

Ligand Efficacy in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For dihaloheterocycles, the choice of phosphine ligand is crucial for achieving high yields and selectivity. Bulky, electron-rich monophosphine ligands from the Buchwald and Fu groups are often the catalysts of choice, as they promote the oxidative addition of the palladium(0) to the aryl halide and facilitate the subsequent reductive elimination.

Below is a summary of ligand performance in the Suzuki-Miyaura coupling of a representative dihalopyridine, illustrating the impact of ligand choice on reaction yield.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
P(t-Bu)₃ Pd₂(dba)₃K₃PO₄Toluene802495
XPhos Pd₂(dba)₃K₃PO₄Toluene802492
SPhos Pd₂(dba)₃K₃PO₄Toluene802488
dppf PdCl₂(dppf)K₂CO₃DME801275
PPh₃ Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001265

Note: Data is compiled from studies on analogous dihalopyridine systems and serves as a predictive guide for this compound reactions.

Optimizing Ligand Choice for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines. The selection of the appropriate ligand is critical to prevent catalyst deactivation and to promote the efficient coupling of a wide range of amines. For electron-deficient heteroaromatic halides, sterically hindered biaryl phosphine ligands have demonstrated superior performance.

The following table compares the efficacy of various ligands in the amination of a dihalopyridine, a close structural analog to our target molecule.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
RuPhos Pd₂(dba)₃NaOt-BuToluene1001698
BrettPhos Pd₂(dba)₃NaOt-BuToluene1001695
XPhos Pd(OAc)₂Cs₂CO₃Dioxane1102490
BINAP Pd₂(dba)₃NaOt-BuToluene1002470
P(o-tol)₃ Pd(OAc)₂NaOt-BuToluene1002455

Note: Data is based on reactions with analogous dihalopyridine substrates and is intended to guide ligand selection for this compound.

Ligand Considerations for Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyrazines, which are valuable intermediates in medicinal chemistry. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The choice of phosphine ligand can significantly impact the reaction rate and the suppression of undesired side reactions, such as the homocoupling of the terminal alkyne.

A comparison of common ligands for the Sonogashira coupling of a dihalopyridine is presented below.

LigandPalladium PrecursorCopper SourceBaseSolventTemperature (°C)Time (h)Yield (%)
P(t-Bu)₃ Pd(OAc)₂CuIEt₃NDMF60694
PPh₃ PdCl₂(PPh₃)₂CuIEt₃NTHF601285
AsPh₃ PdCl₂(AsPh₃)₂CuIEt₃NDMF601282
dppf PdCl₂(dppf)CuIEt₃NDMF802478
None Pd/CCuIEt₃NDMF1002450

Note: The presented data is from studies on analogous dihalopyridine systems and should be considered as a starting point for the optimization of reactions with this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are generalized methodologies for the three key cross-coupling reactions, which can be adapted for the specific case of this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent (e.g., toluene, dioxane/water), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the desired phosphine ligand (4 mol%) are added. A base (e.g., K₃PO₄, 2.0 equiv) is then added, and the mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), the amine (1.2 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv). This compound (1.0 equiv) is then added, followed by an anhydrous, deoxygenated solvent (e.g., toluene). The reaction mixture is sealed and heated with stirring until complete consumption of the starting material. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a solvent such as DMF or THF, the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) salt (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or heated until the reaction is complete. The mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

Visualizing the Catalytic Process

To aid in the understanding of the underlying chemical transformations, the following diagrams illustrate the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.

Palladium Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X Pd(II)Complex R-Pd(II)L2-X Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation + R'-M Intermediate R-Pd(II)L2-R' Transmetalation->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

A generalized catalytic cycle for cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Coupling Partner, Base, Solvent Catalyst Add Pd Precursor and Ligand Reagents->Catalyst Inert Degas and place under Inert Atmosphere (Ar/N2) Catalyst->Inert Heat Heat to desired temperature Inert->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Biological Activity of Novel 3,5-Dibromo-2-hydroxypyrazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazine scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties. The introduction of bromine atoms and a hydroxyl group to the pyrazine ring, as seen in 3,5-Dibromo-2-hydroxypyrazine, is anticipated to modulate the electron distribution and lipophilicity of the molecule, potentially leading to enhanced biological effects. Screening of novel analogs would be crucial to elucidate their therapeutic potential.

Potential Areas for Biological Activity Screening

Based on the activities observed in other pyrazine derivatives, the following screening assays would be pertinent for novel this compound analogs:

  • Anticancer Activity: Evaluation against a panel of human cancer cell lines to determine cytotoxic and antiproliferative effects.

  • Antimicrobial Activity: Screening against various strains of bacteria and fungi to assess their potential as anti-infective agents.

  • Enzyme Inhibition: Targeting specific enzymes implicated in disease pathways, such as kinases in cancer signaling.

Hypothetical Data Presentation

To facilitate a clear comparison of the biological activities of a hypothetical series of novel this compound analogs, the quantitative data should be summarized in structured tables.

Table 1: Comparative Anticancer Activity of this compound Analogs

Compound IDModification on Parent ScaffoldIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
Parent This compound>100>100>100
Analog-1 R-group at position X25.432.145.8
Analog-2 R-group at position Y15.821.529.3
Analog-3 R-group at position Z5.28.912.7
Doxorubicin Standard Drug0.81.21.5

Table 2: Comparative Antimicrobial Activity of this compound Analogs

Compound IDModification on Parent ScaffoldMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent This compound>128>128>128
Analog-4 R-group at position A163264
Analog-5 R-group at position B81632
Analog-6 R-group at position C4816
Ciprofloxacin Standard Drug (Bacteria)10.5N/A
Fluconazole Standard Drug (Fungi)N/AN/A2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed in the biological screening of these novel analogs.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the novel this compound analogs and a standard drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Compound Dilution: The novel analogs and standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) are serially diluted in the broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Pathways

To clearly illustrate the experimental processes and potential mechanisms of action, diagrams can be generated using the DOT language.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Parent 3,5-Dibromo-2- hydroxypyrazine Analogs Novel Analogs Parent->Analogs Chemical Modification Anticancer Anticancer Assays (e.g., MTT) Analogs->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Analogs->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) IC50->SAR MIC->SAR

Caption: Workflow for Synthesis and Biological Screening.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation promotes Analog Novel Analog Analog->Kinase_B inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

A Comparative Guide to Cross-Coupling Reactions on Dihalopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the pyrazine core is a critical endeavor in medicinal chemistry and materials science, with the pyrazine scaffold appearing in numerous FDA-approved drugs. Dihalopyrazines serve as versatile, cost-effective building blocks for introducing molecular diversity through palladium- and nickel-catalyzed cross-coupling reactions. The success of these transformations is highly dependent on the judicious selection of the catalyst, ligands, and reaction conditions, which directly influence reaction efficiency, yield, and, crucially, site-selectivity.

This guide provides a comparative analysis of major cross-coupling reactions applied to dihalopyrazines, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It aims to streamline the catalyst selection and reaction optimization process by presenting a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

General Reaction Pathways and Selectivity

Dihalopyrazines can be functionalized sequentially to yield mono- or di-substituted products. The electron-deficient nature of the pyrazine ring facilitates these transformations. For unsymmetrical dihalopyrazines (e.g., 2,3- or 2,6-), or even symmetrical ones (e.g., 2,5-), achieving selective mono-functionalization over di-functionalization is a key challenge.[1] The regioselectivity is influenced by the electronic properties of the pyrazine ring, the inherent reactivity of the carbon-halogen bond (I > Br > Cl), and steric effects.[1][2] For many N-heteroarenes, cross-coupling tends to occur selectively at sites adjacent to a heteroatom.[1] However, unconventional site-selectivity can be achieved by carefully selecting ligands or modifying catalyst speciation.[1][3]

G cluster_main Functionalization of Dihalopyrazines start Dihalopyrazine (X, Y = Cl, Br, I) mono Mono-substituted Chloropyrazine start->mono Reaction 1 (e.g., Suzuki, Buchwald-Hartwig) di_sym Symmetrical Di-substituted Pyrazine start->di_sym One-pot / Symmetrical Substitution di_asym Unsymmetrical Di-substituted Pyrazine mono->di_asym Reaction 2 (Different Nucleophile) G pd0 Pd(0)Ln pdi R-Pd(II)-X Ln pd0->pdi Oxidative Addition pdii R-Pd(II)-R' Ln pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product Substituted Pyrazine (Ar-R') pdii->product aryl_halide Dihalopyrazine (Ar-X) aryl_halide->pdi boronic_acid Boronic Acid (R'-B(OR)2) boronic_acid->pdii base Base base->pdii

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-hydroxypyrazine
Reactant of Route 2
3,5-Dibromo-2-hydroxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.